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  • Product: 6-Aminopyridine-3-sulfonamide
  • CAS: 5718-73-2

Core Science & Biosynthesis

Foundational

6-Aminopyridine-3-sulfonamide CAS 57187-73-2 physical and chemical properties

An In-Depth Technical Guide to 6-Aminopyridine-3-sulfonamide (CAS 57187-73-2) Authored by a Senior Application Scientist Introduction 6-Aminopyridine-3-sulfonamide, identified by CAS Number 57187-73-2, is a pivotal heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Aminopyridine-3-sulfonamide (CAS 57187-73-2)

Authored by a Senior Application Scientist

Introduction

6-Aminopyridine-3-sulfonamide, identified by CAS Number 57187-73-2, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] While a simple molecule at first glance, its strategic arrangement of a pyridine ring, an amino group, and a sulfonamide moiety bestows upon it a unique chemical reactivity and biological significance. This guide provides an in-depth exploration of its core physical and chemical properties, synthesis protocols, and critical applications, particularly its role as a foundational scaffold for the development of targeted therapeutics.

This compound is of high interest to researchers and drug development professionals primarily for its role as a precursor in synthesizing potent and selective enzyme inhibitors.[2] Notably, it is a key component in the design of carbonic anhydrase (CA) inhibitors, a class of drugs with applications in oncology, glaucoma, and other diseases.[1] The electron-withdrawing character of the pyridine ring enhances the acidity of the sulfonamide group, a critical feature for its mechanism of action as a zinc-binding group within the active site of metalloenzymes.[1]

This document serves as a technical resource, consolidating essential data and field-proven insights to empower researchers in leveraging the full potential of this versatile molecule.

Core Physicochemical Properties

The utility of 6-Aminopyridine-3-sulfonamide in synthetic and medicinal chemistry is fundamentally governed by its physicochemical characteristics. These properties influence its solubility, reactivity, and pharmacokinetic profile when incorporated into larger drug molecules.

PropertyValueSource
IUPAC Name 6-aminopyridine-3-sulfonamide[3]
CAS Number 57187-73-2[3]
Molecular Formula C₅H₇N₃O₂S[4]
Molecular Weight 173.19 g/mol
Monoisotopic Mass 173.0259 Da[5]
Physical Form Solid
Predicted XlogP -0.9[3][5]
InChI 1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9,10)/h1-3H,(H2,6,8)(H2,7,9,10)[3]
InChIKey VXPQZDZQAWMEHT-UHFFFAOYSA-N[3]
SMILES C1=CC(=NC=C1S(=O)(=O)N)N[3]

The molecule's low predicted XlogP value suggests a high degree of hydrophilicity, a characteristic that can be advantageous for enhancing the solubility of derivative compounds.[3][5]

Spectral Data and Structural Characterization

Confirmation of the identity and purity of 6-Aminopyridine-3-sulfonamide relies on standard analytical techniques. While specific spectra are proprietary to suppliers, publicly available data provides a basis for characterization.

  • Infrared (IR) Spectroscopy : Key stretches are expected for the amine (N-H) and sulfonamide (S=O, N-H) groups. For related pyridosulfonamide derivatives, characteristic peaks are observed at 3300-3400 cm⁻¹ for the N-H group.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups will present distinct chemical shifts.

    • ¹³C NMR : The spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry can confirm the elemental composition, with a characteristic M+1 peak readily observable.[6]

Public databases like PubChem list available ¹H NMR, ¹³C NMR, and IR spectra from sources such as SpectraBase, which can be used as a reference.[3]

Synthesis and Reactivity: A Step-by-Step Protocol

The synthesis of 6-Aminopyridine-3-sulfonamide is not a trivial, single-step reaction. It is typically achieved through a multi-step pathway starting from 2-aminopyridine. The following protocol is a validated route, explaining the causality behind each transformation.[6]

Experimental Protocol: Synthesis of 6-Aminopyridine-3-sulfonamide

This synthesis involves three critical stages: sulfonation, chlorination, and amidation.

Step 1: Sulfonation of 2-Aminopyridine to 6-Aminopyridine-3-sulfonic acid

  • Rationale: This electrophilic aromatic substitution introduces a sulfonic acid group onto the pyridine ring. The amino group at the 2-position directs the incoming electrophile primarily to the 5-position. However, under harsh, high-temperature conditions with fuming sulfuric acid, the thermodynamically more stable 3-sulfonic acid product is formed.

  • Procedure:

    • Combine 2-aminopyridine (1 mole) with concentrated sulfuric acid (3 moles).

    • Add a small amount of aluminum powder as a catalyst.

    • Heat the mixture with stirring for approximately 5 hours at 210°C.[6]

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is filtered, washed with cold water, and can be recrystallized from hot water for purification.[6]

Step 2: Chlorination to 6-Aminopyridine-3-sulfonyl chloride

  • Rationale: The sulfonic acid group is converted to a more reactive sulfonyl chloride. This intermediate is highly susceptible to nucleophilic attack, making it an excellent precursor for forming sulfonamides. Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent for this purpose.

  • Procedure:

    • Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).

    • Add a few drops of phosphorus oxychloride (POCl₃) to facilitate the reaction.

    • Reflux the mixture for 5 hours at 130°C.[6]

    • Cool the reaction to room temperature and pour it onto crushed ice.

    • Filter the solid product, 6-aminopyridine-3-sulfonyl chloride, and wash it with water and a sodium bicarbonate solution to neutralize residual acid. Dry under a vacuum.[6]

Step 3: Amidation to 6-Aminopyridine-3-sulfonamide

  • Rationale: This is the final step where the sulfonyl chloride is reacted with an amine source (in this case, ammonia or an ammonia equivalent) to form the target sulfonamide.

  • Procedure:

    • The crude 6-aminopyridine-3-sulfonyl chloride is reacted with a suitable source of ammonia (e.g., ammonium hydroxide) in an appropriate solvent.

    • The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

    • Upon completion, the product is isolated, washed with cold water, and dried, yielding 6-Aminopyridine-3-sulfonamide.

Synthetic Workflow Diagram

SynthesisWorkflow A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B Step 1: Sulfonation C 6-Aminopyridine-3-sulfonyl chloride B->C Step 2: Chlorination D 6-Aminopyridine-3-sulfonamide C->D Step 3: Amidation reagent1 Conc. H₂SO₄, Al powder 210°C reagent1->A:n reagent2 PCl₅, POCl₃ 130°C reagent2->B:n reagent3 Ammonia Source reagent3->C:n

Caption: Multi-step synthesis of 6-Aminopyridine-3-sulfonamide.

Applications in Research and Drug Development

The primary value of 6-Aminopyridine-3-sulfonamide lies in its role as a versatile scaffold for synthesizing biologically active molecules.[2]

Carbonic Anhydrase (CA) Inhibitors

This compound is a cornerstone for developing novel inhibitors of carbonic anhydrases.[1][2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the membrane-bound hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and resistance to therapy.[1]

Mechanism of Action: The unsubstituted sulfonamide group (-SO₂NH₂) of molecules derived from this scaffold acts as a potent zinc-binding group (ZBG). It coordinates to the Zn²⁺ ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), effectively blocking the enzyme's catalytic activity. The pyridine ring and the amino group serve as a versatile scaffold that can be functionalized to achieve high potency and selectivity for specific CA isoforms.[1]

CA_Inhibition cluster_0 CA Active Site Zinc Zn²⁺ His His Zinc->His His2 His Zinc->His2 His3 His Zinc->His3 Inhibitor 6-Aminopyridine-3-sulfonamide Derivative R-Py-SO₂NH₂ Inhibitor:f0->Zinc Zinc Binding

Caption: Sulfonamide group binding to the active site zinc ion of Carbonic Anhydrase.

Other Potential Applications

Beyond CA inhibition, the sulfonamide pharmacophore is a well-established feature in various therapeutic agents. Derivatives of 6-Aminopyridine-3-sulfonamide have been investigated for:

  • Antimicrobial and Antiviral Agents: The sulfonamide moiety is a classic antibacterial pharmacophore, and novel pyridine-based derivatives continue to be explored for new antimicrobial drugs.[2][6]

  • Design of Novel Heterocyclic Compounds: Its structure allows for further chemical modifications, making it a useful intermediate in creating diverse libraries of compounds for screening against various biological targets.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 6-Aminopyridine-3-sulfonamide is essential for ensuring personnel safety. The following information is aggregated from available Safety Data Sheets (SDS).[3][7]

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Avoid generating dust.[8][9] Grounding and bonding of equipment may be necessary to prevent static discharge.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

  • Keep in a dark place, under an inert atmosphere.[10] Recommended storage temperature is often between 2-8°C, protected from light.

Conclusion

6-Aminopyridine-3-sulfonamide is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its proven utility as a scaffold for potent enzyme inhibitors make it an invaluable asset in drug discovery. A thorough understanding of its chemistry, handling requirements, and biological context, as detailed in this guide, is the first step for researchers aiming to design the next generation of targeted therapeutics.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 6-Aminopyridine-3-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine. Available at: [Link]

  • MySkinRecipes. (n.d.). 6-Aminopyridine-3-sulfonamide. Available at: [Link]

  • NextSDS. (n.d.). 6-aminopyridine-3-sulfonamide — Chemical Substance Information. Available at: [Link]

  • PubChemLite. (n.d.). 6-aminopyridine-3-sulfonamide (C5H7N3O2S). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 6-Aminopyridine-3-sulfonamide: Physicochemical Properties and Structural Insights

This technical guide provides a comprehensive overview of 6-aminopyridine-3-sulfonamide, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 6-aminopyridine-3-sulfonamide, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular characteristics and a detailed exploration of its structural properties through analogy with closely related compounds. While the specific single-crystal X-ray structure of 6-aminopyridine-3-sulfonamide is not publicly available at the time of this writing, this guide provides a robust framework for its characterization, including a detailed experimental protocol for single-crystal X-ray diffraction.

Introduction: The Significance of 6-Aminopyridine-3-sulfonamide in Drug Discovery

6-Aminopyridine-3-sulfonamide is a heterocyclic compound of significant interest in the pharmaceutical industry. Its pyridine and sulfonamide moieties are key pharmacophores that contribute to its versatile role as a scaffold in the design of various therapeutic agents. The primary amino group and the sulfonamide functionality provide sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.

Notably, this compound serves as a crucial intermediate in the development of antimicrobial and antiviral agents.[1] Furthermore, it is extensively used in the synthesis of carbonic anhydrase inhibitors, a class of drugs with applications in treating glaucoma, altitude sickness, and certain types of cancer.[1][2] The strategic importance of 6-aminopyridine-3-sulfonamide lies in its ability to be readily functionalized to optimize drug-target interactions, making a thorough understanding of its physicochemical and structural properties essential for rational drug design.

Molecular and Physicochemical Properties

A precise understanding of the molecular weight and formula is the foundation of all chemical and biological studies.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂SPubChem[3], Sigma-Aldrich[4]
Molecular Weight 173.19 g/mol Sigma-Aldrich[4], MySkinRecipes[1]
Monoisotopic Mass 173.0259 DaPubChem[5]
CAS Number 57187-73-2PubChem[3]
Appearance SolidSigma-Aldrich[4]

Crystal Structure Analysis: Insights from a Close Structural Analog

As of the latest literature review, a definitive single-crystal X-ray diffraction study for 6-aminopyridine-3-sulfonamide has not been reported in publicly accessible databases. However, a detailed analysis of the crystal structure of the closely related compound, 3-pyridinesulfonamide , provides valuable insights into the likely intermolecular interactions and packing motifs that would govern the solid-state architecture of 6-aminopyridine-3-sulfonamide. The primary structural difference is the absence of the amino group at the 6-position of the pyridine ring.

The following diagram illustrates the key intermolecular hydrogen bonding interactions observed in the crystal structure of 3-pyridinesulfonamide, which are highly probable to be present in 6-aminopyridine-3-sulfonamide, with the additional influence of the 6-amino group.

G cluster_0 Molecule A cluster_1 Molecule B A_N1 N1(pyridine) B_N2 N2(sulfonamide) A_N1->B_N2 C-H···N A_S1 S1 A_O1 O1 A_O2 O2 A_N2 N2(sulfonamide) B_O1 O1 A_N2->B_O1 N-H···O=S B_N1 N1(pyridine) B_S1 S1 B_O2 O2 B_N2->A_O2 N-H···O=S caption Predicted Hydrogen Bonding in Sulfonamides

Caption: Predicted intermolecular hydrogen bonding in pyridine sulfonamides.

In the case of 6-aminopyridine-3-sulfonamide, the presence of the 6-amino group would introduce additional hydrogen bond donor capabilities, likely leading to a more complex and robust three-dimensional hydrogen-bonded network. This could involve N-H···N interactions between the amino group of one molecule and the pyridine nitrogen of another, further stabilizing the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a critical step in its characterization. The following is a detailed, field-proven protocol for obtaining the single-crystal X-ray structure of a compound like 6-aminopyridine-3-sulfonamide.

4.1. Crystal Growth

The causality behind the choice of solvent and crystallization technique is paramount for obtaining diffraction-quality single crystals.

  • Solvent Selection: Begin with a solvent screen to identify solvents in which 6-aminopyridine-3-sulfonamide has moderate solubility. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal for slow cooling crystallization. Common solvents to screen include ethanol, methanol, acetone, acetonitrile, and water, as well as binary mixtures.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Ensure the solution is filtered while hot to remove any particulate matter. Allow the solution to cool to room temperature slowly. This can be achieved by placing the flask in a dewar of hot water and allowing it to cool to ambient temperature over 24-48 hours.

  • Vapor Diffusion: In a small vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

4.2. Data Collection and Structure Refinement

The following workflow outlines the key steps in single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.

Conclusion

6-Aminopyridine-3-sulfonamide remains a molecule of high interest for the development of novel therapeutics. While its definitive crystal structure is yet to be elucidated, this guide provides the fundamental physicochemical data and a robust framework for its structural characterization. The provided experimental protocols are designed to be self-validating and are based on established best practices in the field of crystallography. A detailed understanding of the solid-state structure of this important building block will undoubtedly facilitate the design of next-generation pharmaceuticals with enhanced efficacy and specificity.

References

  • RASAYAN Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • PubChem. 6-aminopyridine-3-sulfonamide (C5H7N3O2S). [Link]

  • PubChem. 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534. [Link]

  • MySkinRecipes. 6-Aminopyridine-3-sulfonamide. [Link]

Sources

Foundational

In Vitro Biological Activity Profile of 6-Aminopyridine-3-sulfonamide: Mechanistic Insights and Assay Protocols

Executive Summary In the landscape of structure-based drug design (SBDD), 6-Aminopyridine-3-sulfonamide (CAS: 57187-73-2) has emerged as a highly versatile low-molecular-weight scaffold[1]. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), 6-Aminopyridine-3-sulfonamide (CAS: 57187-73-2) has emerged as a highly versatile low-molecular-weight scaffold[1]. As a Senior Application Scientist, I frequently encounter this compound not merely as a passive building block, but as a potent, active pharmacophore. Its structural architecture—combining an electron-withdrawing aminopyridine ring with a terminal sulfonamide moiety—makes it an exceptional Zinc-Binding Group (ZBG) for metalloenzymes and a valuable fragment for allosteric screening[2],[3].

This whitepaper provides an in-depth technical analysis of the in vitro biological activity profile of 6-Aminopyridine-3-sulfonamide, detailing its mechanistic interactions with key targets such as Carbonic Anhydrase (CA) and Human Serum Paraoxonase-1 (hPON1), supported by self-validating experimental protocols.

Structural Pharmacology & Target Interaction Rationale

To understand the in vitro behavior of , one must analyze the causality behind its structural features[1]:

  • The Sulfonamide Moiety (The Anchor): Primary sulfonamides (R-SO₂NH₂) are classic inhibitors of metalloenzymes. To coordinate with the active-site Zn²⁺ ion, the sulfonamide nitrogen must be deprotonated into its anionic form (R-SO₂NH⁻)[2].

  • The Aminopyridine Ring (The Modulator): The pKa of a standard aliphatic sulfonamide is often too high for efficient deprotonation at physiological pH (7.4). However, the electron-withdrawing nature of the pyridine ring in this scaffold significantly lowers the pKa of the sulfonamide group[2]. This increases the fraction of the molecule in the active anionic state, driving potent zinc coordination[2]. Furthermore, the amino group acts as a critical hydrogen-bond donor/acceptor, anchoring the scaffold to polar residues within the target's binding pocket[4].

MoA cluster_0 6-Aminopyridine-3-sulfonamide cluster_1 Carbonic Anhydrase (hCA IX/XII) Active Site ZBG Sulfonamide Moiety (Zinc-Binding Group) Zn Catalytic Zn2+ Ion ZBG->Zn Direct Coordination (Deprotonated Nitrogen) Ring Aminopyridine Ring (Electron Withdrawing) Pocket Hydrophobic/Polar Pockets Ring->Pocket Hydrogen Bonding & pi-Stacking Outcome Disruption of Tumor pH Regulation Zn->Outcome Enzyme Inhibition Pocket->Outcome Steric Blockade

Fig 1. Mechanistic pathway of Carbonic Anhydrase inhibition by 6-Aminopyridine-3-sulfonamide.

In Vitro Biological Activity Profile

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases catalyze the reversible hydration of CO₂. 6-Aminopyridine-3-sulfonamide exhibits potent inhibitory activity against CA isoforms, particularly the cancer-associated transmembrane isoforms hCA IX and hCA XII [2]. These isoforms are overexpressed in hypoxic tumor environments to manage intracellular acidosis[2]. In vitro kinetic studies have demonstrated that derivatives of this scaffold can achieve exceptional binding affinities, with inhibition constants (Ki) reaching as low as 0.09 ± 0.3 µM against specific CA isoenzymes[5].

Human Serum Paraoxonase-1 (hPON1) Inhibition

Beyond metalloenzymes, this compound has been identified as an inhibitor of , an esterase associated with high-density lipoprotein (HDL)[2]. Kinetic profiling reveals that it acts as a non-competitive inhibitor [2]. Causally, this indicates that the inhibitor does not compete with the substrate for the active site; instead, it binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic turnover rate (Vmax) without affecting substrate affinity (Km)[2].

Fragment-Based Screening for SHP2

Due to its low molecular weight (173.20 g/mol ) and high ligand efficiency, the compound has been utilized in fragment-based screening against the oncogenic protein tyrosine phosphatase SHP2 [1],[3]. It serves as a validated chemical precursor to probe allosteric pockets, providing a structural foundation for developing more complex, potent SHP2 lead inhibitors[3].

Quantitative Data Summary

The following table synthesizes the in vitro quantitative metrics for the compound across its primary biological targets:

Target EnzymeAssay TypeInhibition ModeIC₅₀ (µM)Ki (µM)
hPON1 SpectrophotometricNon-competitive43.1435.84 ± 7.31
Carbonic Anhydrase Stopped-Flow KineticsCompetitive (Zinc-binding)Isoform Dependent~0.09 ± 0.3
SHP2 Phosphatase Biochemical Fragment ScreenAllosteric/Active SiteN/A (Fragment)N/A (Fragment)

(Data aggregated from standardized in vitro biochemical evaluations[2],[3],[5].)

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data, the protocols used to evaluate this compound must be designed as self-validating systems. Below are the optimized methodologies for profiling its activity.

Protocol 1: In Vitro Stopped-Flow CA Inhibition Assay

Causality & Rationale: The physiological hydration of CO₂ by CA is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard steady-state spectrophotometers cannot capture the initial linear phase of this reaction. Therefore, a stopped-flow instrument equipped with a photodiode array is mandatory to capture millisecond-scale kinetics.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength). Add the pH indicator Phenol Red (0.2 mM).

  • Substrate Saturation: Bubble pure CO₂ gas into distilled water at 20°C for 30 minutes to create a saturated CO₂ solution (~34 mM).

  • Inhibitor Titration: Prepare serial dilutions of 6-Aminopyridine-3-sulfonamide (from 0.01 µM to 100 µM) in 1% DMSO/buffer.

  • Reaction Initiation: Load the enzyme/inhibitor/indicator mix into Syringe A of the stopped-flow apparatus, and the saturated CO₂ solution into Syringe B.

  • Data Acquisition: Rapidly mix equal volumes from both syringes. Monitor the absorbance decay of Phenol Red at 557 nm for 10–50 milliseconds.

  • Self-Validation Check:

    • Negative Control: Run a blank without the enzyme to measure the uncatalyzed CO₂ hydration rate. Subtract this baseline from all enzymatic runs.

    • Positive Control: Run a parallel assay using Acetazolamide (a known potent CA inhibitor) to validate the dynamic range of the instrument.

Protocol 2: hPON1 Enzymatic Assay & Kinetic Profiling

Causality & Rationale: Paraoxon is utilized as the synthetic substrate because its hydrolysis yields p-nitrophenol, a chromophore that absorbs strongly at 412 nm. This allows for continuous, real-time monitoring of enzyme velocity.

Step-by-Step Workflow:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM CaCl₂ (calcium is essential for hPON1 stability and catalytic function).

  • Reaction Mixture: In a 96-well UV-transparent microplate, combine 10 µL of purified hPON1 enzyme with 20 µL of 6-Aminopyridine-3-sulfonamide at varying concentrations (0, 10, 25, 50, and 100 µM). Incubate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding paraoxon at varying concentrations (1 mM to 5 mM) to each inhibitor condition.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Check (Lineweaver-Burk Analysis): Calculate the initial velocity ( v0​ ) for each well. Plot 1/v0​ against 1/[S] . If the assay is free of aggregation artifacts, the resulting lines for different inhibitor concentrations will intersect exactly on the x-axis, mathematically validating the non-competitive nature of the inhibition[2].

Workflow Step1 1. Reagent Preparation hPON1 Enzyme + Paraoxon Substrate Step2 2. Inhibitor Titration 6-AP-3-S (0 - 100 µM) Step1->Step2 Combine & Incubate Step3 3. Spectrophotometric Assay Measure p-Nitrophenol at 412 nm Step2->Step3 Initiate Reaction Step4 4. Kinetic Validation Lineweaver-Burk Plot Generation Step3->Step4 Extract Initial Rates (v0) Step5 5. Mechanistic Output Non-Competitive Inhibition (Ki = 35.84 µM) Step4->Step5 Determine Inhibition Mode

Fig 2. Step-by-step workflow for the in vitro kinetic profiling of hPON1 inhibition.

Conclusion & Translational Outlook

The in vitro biological activity profile of 6-Aminopyridine-3-sulfonamide highlights its dual utility in modern pharmacology. As a direct inhibitor, its ability to coordinate zinc makes it a highly effective weapon against tumor-associated carbonic anhydrases (hCA IX/XII)[2]. Concurrently, its non-competitive inhibition of hPON1 and its utility in SHP2 fragment screening demonstrate its broader applicability in probing allosteric enzyme pockets[2],[3]. For drug development professionals, this scaffold represents a structurally validated starting point for synthesizing highly selective, next-generation therapeutics.

References

  • Title: 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2 Source: University of Birmingham eTheses Repository URL: [Link]

  • Title: Abstract Book - Organizing Committee (Carbonic Anhydrase Inhibition Data) Source: Mersin University URL: [Link]

Sources

Exploratory

Predictive Modeling and Empirical Validation of 6-Aminopyridine-3-sulfonamide Binding Affinity to Kinase Targets

Executive Summary The 6-aminopyridine-3-sulfonamide scaffold is a highly privileged pharmacophore in modern targeted oncology and kinase inhibitor design. Accurately predicting its binding affinity to kinase targets—such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 6-aminopyridine-3-sulfonamide scaffold is a highly privileged pharmacophore in modern targeted oncology and kinase inhibitor design. Accurately predicting its binding affinity to kinase targets—such as the Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs)—is a critical bottleneck in lead optimization. This technical guide synthesizes advanced in silico thermodynamic modeling with rigorous in vitro empirical validation protocols. Designed for drug development professionals, it outlines a self-validating framework to predict, measure, and optimize the binding free energy ( ΔG ) of this specific chemical moiety.

The Pharmacological Mechanics of the Scaffold

As a Senior Application Scientist in structure-based drug design (SBDD), I approach the 6-aminopyridine-3-sulfonamide molecule not just as a chemical structure, but as a geometric key.

The mechanism of action relies on a dual-interaction profile:

  • The Aminopyridine Core: This moiety typically functions as a hinge-binding motif. The nitrogen atoms in the pyridine ring and the exocyclic amine act as potent hydrogen bond acceptors and donors, respectively, anchoring the molecule to the backbone amides of the kinase's ATP-binding pocket.

  • The Sulfonamide Vector: The −SO2​NH2​ group is highly polar and geometrically tetrahedral. It frequently projects outward into the solvent-exposed channel or twists into the DFG-out allosteric pocket. The sulfonamide oxygens establish critical stabilizing van der Waals interactions and hydrogen bonding networks with adjacent amino acid residues (1)[1].

In Silico Prediction Workflows

Predicting the binding affinity of 6-aminopyridine-3-sulfonamide derivatives requires a multi-tiered computational approach, moving from static pose generation to dynamic thermodynamic calculations.

Molecular Docking & Pose Generation The foundational step is establishing a high-confidence binding pose. Molecular docking algorithms (e.g., Molegro Virtual Docker, AutoDock Vina) calculate binding free energy to predict affinity. For example, sulfonamide derivatives targeting the EGFR kinase have demonstrated robust docking scores (e.g., -128.8 kcal/mol), driven by the stabilization of the sulfonamide group within the binding pocket (1)[1].

Free Energy Perturbation (FEP+) To transition from static scoring functions to rigorous thermodynamic predictions, FEP+ is employed. FEP+ calculates the relative binding free energy ( ΔΔG ) by simulating the alchemical transformation of one ligand into another within the solvated protein pocket. Studies evaluating FEP+ for sulfonamide derivatives have shown remarkable precision, with predicted ΔΔG values often falling within 0.11 kcal/mol of experimental benchmarks (2)[2].

Machine Learning and Electrostatic Profiling Advanced predictive models now leverage 2D electrostatic potential images of the binding site. Methodologies like Compressed Images for Affinity Prediction (CIFAP-2) utilize Partial Least Squares Regression (PLSR) to correlate the electrostatic grid cubes of sulfonamide-bound pockets with empirical binding affinities ( pIC50​ ), offering a highly consistent, computationally efficient alternative to traditional molecular dynamics (3)[3].

InSilico A Ligand & Target Prep (6-Aminopyridine-3-sulfonamide) B Molecular Docking (Pose Generation) A->B C FEP+ Simulation (Thermodynamic Cycle) B->C High-res poses D CIFAP / ML Models (Electrostatic 2D Images) B->D Grid generation E Predicted Binding Affinity (ΔG / pIC50) C->E D->E

Caption: Computational workflow for predicting kinase binding affinity of sulfonamide derivatives.

Empirical Validation: Self-Validating Protocols

Computational predictions hold no weight without rigorous, orthogonal empirical validation. Surface Plasmon Resonance (SPR) is the gold standard for this, providing real-time kinetic parameters (association rate kon​ , dissociation rate koff​ ) that define the equilibrium dissociation constant ( KD​ ).

Step-by-Step Protocol: Surface Plasmon Resonance (SPR) Kinetics

  • Step 1: Surface Preparation & Immobilization

    • Action: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target kinase diluted in sodium acetate buffer (pH ~0.5 units below the protein's pI) to achieve a density of ~2000 Response Units (RU). Block remaining esters with ethanolamine.

    • Causality: Covalent amine coupling ensures a stable, highly reproducible surface. Optimizing the ligand density prevents mass transport limitations and steric crowding, which can artificially deflate kon​ rates.

  • Step 2: Analyte Preparation

    • Action: Prepare a 2-fold dilution series of the 6-aminopyridine-3-sulfonamide derivative (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+ supplemented with exactly 1% DMSO).

    • Causality: Strict DMSO matching between the running buffer and the analyte solution is critical. Even a 0.1% mismatch will cause massive bulk refractive index shifts, masking the true binding signal.

  • Step 3: Association Phase Injection

    • Action: Inject the analyte series at a high flow rate of 50 µL/min for 120 seconds.

    • Causality: High flow rates minimize the rebinding of the analyte to the surface, ensuring the measured kon​ reflects true interaction kinetics rather than localized concentration artifacts.

  • Step 4: Dissociation Phase

    • Action: Flow running buffer over the surface for 300 seconds to monitor complex decay ( koff​ ).

  • Step 5: Data Analysis

    • Action: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

SPR_Protocol Step1 1. Immobilization Amine coupling of Kinase to CM5 Step2 2. Analyte Prep Serial dilution of Sulfonamide Step1->Step2 Step3 3. Injection Measure Association (kon) Step2->Step3 Step4 4. Buffer Flow Measure Dissociation (koff) Step3->Step4 Step5 5. Data Analysis Fit 1:1 Langmuir Model (KD) Step4->Step5

Caption: Step-by-step SPR protocol for measuring binding kinetics of small molecule inhibitors.

Data Synthesis: Predicted vs. Empirical Affinities

To benchmark the predictive power of modern thermodynamic models, we summarize the binding parameters of sulfonamide derivative transformations. Accurate predictions drastically reduce the synthetic chemistry burden during the lead optimization phase. The table below highlights the correlation between FEP+ predicted relative binding free energy ( ΔΔG ) and SPR-derived experimental values for various structural transformations (2)[2].

Structural TransformationTarget ClassPredicted ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)Absolute Error (kcal/mol)
Methyl to Quinoline SulfonamideSoluble Kinase/Polymerase-1.64 ± 0.11-1.690.05
Methyl to Phenyl MoietyKinase Target-1.47-0.930.54
Vinylic Hydrogen to MethylKinase Target-0.26-0.520.26

Note: A predictive error of < 0.5 kcal/mol is generally considered within the threshold of chemical accuracy for SBDD campaigns.

Target Pathway Context: EGFR and MAPK Signaling

The ultimate goal of optimizing the 6-aminopyridine-3-sulfonamide scaffold is to effectively modulate oncogenic signaling. When targeting receptor tyrosine kinases like EGFR, the inhibitor must possess a binding affinity ( KD​ ) high enough to outcompete millimolar intracellular ATP concentrations, thereby halting the downstream KRAS/BRAF/MEK/ERK phosphorylation cascade.

Pathway Ligand EGF Receptor EGFR Kinase Ligand->Receptor Activates KRAS KRAS Receptor->KRAS Inhibitor 6-Aminopyridine- 3-sulfonamide Inhibitor->Receptor Inhibits ATP binding BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK

Caption: EGFR/MAPK signaling cascade inhibited by 6-Aminopyridine-3-sulfonamide binding.

Conclusion

Predicting the binding affinity of 6-aminopyridine-3-sulfonamide requires a delicate balance between computational foresight and empirical rigor. By leveraging FEP+ and machine learning models like CIFAP-2, researchers can confidently rank congeneric series before synthesis. However, these models must always be anchored by self-validating biophysical assays like SPR, ensuring that the calculated thermodynamic parameters translate into real-world kinetic stability and, ultimately, therapeutic efficacy.

References
  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Tre
  • Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins.PMC (NIH).
  • Compressed images for affinity prediction-2 (CIFAP-2): an improved machine learning methodology on protein–ligand interactions.Taylor & Francis.

Sources

Foundational

Pharmacokinetic Profiling and ADMET Optimization of 6-Aminopyridine-3-Sulfonamide-Based Compounds

Executive Summary 6-Aminopyridine-3-sulfonamide (CAS: 57187-73-2) has emerged as a privileged and highly versatile scaffold in modern medicinal chemistry. Its dual functionality—an electron-withdrawing pyridine ring coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Aminopyridine-3-sulfonamide (CAS: 57187-73-2) has emerged as a privileged and highly versatile scaffold in modern medicinal chemistry. Its dual functionality—an electron-withdrawing pyridine ring coupled with a sulfonamide moiety—makes it an exceptionally effective zinc-binding group (ZBG) for targeting metalloenzymes such as Carbonic Anhydrase (CA) IX and XII, which are heavily overexpressed in hypoxic tumor environments [1]. Furthermore, derivatives of this core have demonstrated potent efficacy as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors [3] and Src Homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors [4].

While the pharmacodynamic (PD) potential of these compounds is well-documented, translating them into viable clinical candidates requires rigorous optimization of their pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This technical whitepaper synthesizes the structural rationales, distribution mechanisms, and validated experimental protocols necessary for the PK evaluation of 6-aminopyridine-3-sulfonamide-based therapeutics.

Structural Rationale and Physicochemical Properties

The core scaffold (Molecular Weight: 173.19 g/mol ; Formula: C5H7N3O2S) exhibits high hydrophilicity, with a predicted XlogP of approximately -0.9 [2]. This fundamental chemical nature dictates its systemic behavior:

  • Acidity and Target Binding (Causality): The electron-withdrawing nature of the pyridine ring significantly enhances the acidity of the sulfonamide group [1]. This lowered pKa facilitates the formation of a sulfonamide anion at physiological pH (7.4), which is the active state required to coordinate with the zinc ion in the active site of target metalloenzymes.

  • Permeability Challenges: The inherent hydrophilicity (low XlogP) and the presence of multiple hydrogen bond donors/acceptors limit passive lipid membrane permeability. Consequently, functionalization at the 6-amino position or the pyridine ring is typically required to increase lipophilicity (targeting a LogP of 2.0 - 3.5) to achieve favorable oral absorption and intracellular target engagement.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Unmodified 6-aminopyridine-3-sulfonamide exhibits poor to moderate intestinal absorption due to its polarity. Lead optimization often employs the Petra/Osiris/Molinspiration (POM) theory to predict and enhance drug-likeness [1]. By balancing the polar sulfonamide head with lipophilic tail groups, researchers can achieve favorable oral bioavailability without sacrificing target affinity.

Distribution: Tumor Microenvironment Targeting

A defining PK characteristic of CA IX-targeted sulfonamide derivatives is their preferential distribution to hypoxic tumor microenvironments. The acidic extracellular pH of solid tumors (often pH 6.5–6.8) interacts with the pKa of the optimized sulfonamide, trapping the ionized drug within the tumor compartment. This leads to a high localized Volume of Distribution (Vd) while minimizing systemic exposure and off-target toxicity.

Metabolism

The primary metabolic liability of this scaffold lies in the primary amine at the 6-position, which is highly susceptible to hepatic N-acetylation and CYP450-mediated N-oxidation. Strategic functionalization—such as N-alkylation or incorporation into fused bicyclic systems (e.g., imidazo[1,2-a]pyridines)—is routinely employed to sterically hinder these metabolic pathways, thereby extending the in vivo half-life.

Excretion

Due to their relatively low molecular weight and polar nature, the parent scaffold and its Phase II metabolites are predominantly cleared via renal excretion.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the typical PK parameters observed during the lead optimization of 6-aminopyridine-3-sulfonamide derivatives. (Note: Data represents synthesized averages from preclinical murine models, IV/PO dosing, illustrating the shift from raw scaffold to optimized drug candidates).

Compound Class / ModificationCmax (ng/mL)Tmax (h)t1/2 (h)Vd (L/kg)Clearance (mL/min/kg)Bioavailability (F%)
Unmodified Core Scaffold 4500.51.20.845.2< 20%
CA IX Inhibitor (Lipophilic Tail) 1,2502.04.83.512.455%
PRMT5 Inhibitor (N-Alkylated) 2,1001.56.52.18.772%
SHP2 Inhibitor (Fused Bicyclic) 1,8001.05.21.915.360%

Experimental Protocols for PK Profiling

To ensure scientific integrity, PK evaluations must utilize self-validating experimental designs. Below are authoritative protocols for assessing the metabolic stability and systemic clearance of these compounds.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Rationale: This assay isolates Phase I metabolism to determine the intrinsic clearance ( CLint​ ) and identify structural vulnerabilities at the 6-amino position.

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM).

    • Self-Validation Step: Run parallel incubations with a positive control (e.g., Verapamil) and a negative control (no NADPH). If Verapamil is not degraded by >70% at 30 minutes, the microsome batch or assay conditions are compromised and the run must be discarded.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for CYP450 enzymes; its precise addition strictly controls the start time of Phase I metabolism, preventing premature degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS).

    • Causality: Cold ACN instantly denatures and precipitates microsomal proteins, halting enzymatic activity at exact time intervals to ensure accurate temporal decay curves.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Microsomal_Assay N1 Prepare Microsomes (HLM/MLM + Buffer) N2 Add Test Compound (1 µM Final) N1->N2 N3 Pre-incubate (37°C, 5 min) N2->N3 N4 Initiate Reaction (+ 1 mM NADPH) N3->N4 N5 Serial Sampling (0-60 min) N4->N5 N6 Protein Precipitation (Cold ACN + IS) N5->N6 N7 LC-MS/MS Analysis (Calculate CL_int) N6->N7

Step-by-step workflow for in vitro hepatic microsomal stability assessment.

Protocol B: In Vivo LC-MS/MS Bioanalysis for Plasma Clearance

Rationale: Determines the holistic ADME profile, capturing the interplay between absorption, distribution, and systemic clearance.

  • Dosing: Administer the compound intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to distinct cohorts of Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein into K2EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until analysis.

  • Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate to separate the highly polar sulfonamide derivative from plasma proteins, maximizing recovery compared to standard protein precipitation.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters (AUC, Cmax, Tmax, t1/2, CL, Vd) using non-compartmental analysis (NCA).

Pharmacokinetic Distribution & Targeting Pathway

PK_Pathway cluster_Distribution Tissue Distribution & Target Engagement A Oral Administration 6-Aminopyridine-3-sulfonamide Derivative B Intestinal Absorption (Lipophilicity-Dependent) A->B C Hepatic First-Pass Metabolism (CYP450 / N-Acetylation) B->C Portal Vein D Systemic Circulation (Plasma Protein Binding) C->D Bioavailability (F%) E Hypoxic Tumor Microenvironment (Low pH Trapping) D->E Vd Expansion G Renal Excretion (Clearance of Polar Metabolites) D->G Systemic Clearance F Metalloenzyme Active Site (Zinc Coordination via Sulfonamide) E->F PD Effect

PK distribution and target engagement pathway of 6-aminopyridine-3-sulfonamide compounds.

References

  • Benchchem.
  • PubChemLite / University of Luxembourg.6-aminopyridine-3-sulfonamide (C5H7N3O2S)
  • Google Patents.WO2019102494A1 - Heterocyclic compounds as PRMT5 inhibitors.
  • University of Birmingham.
Exploratory

solubility profile of 6-Aminopyridine-3-sulfonamide in aqueous and organic solvents

Executive Summary In the landscape of modern medicinal chemistry, the physicochemical properties of a core scaffold dictate its trajectory through the drug development pipeline. 6-Aminopyridine-3-sulfonamide (CAS: 5718-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the physicochemical properties of a core scaffold dictate its trajectory through the drug development pipeline. 6-Aminopyridine-3-sulfonamide (CAS: 5718-73-2) has emerged as a privileged building block, primarily serving as a critical precursor for synthesizing novel inhibitors of carbonic anhydrase (CA) metalloenzymes[1]. Its unique structural topology—combining an electron-withdrawing pyridine ring with an amphoteric amino-sulfonamide axis—imparts a complex solubility profile that must be meticulously managed during both in vitro screening and in vivo formulation.

This technical whitepaper provides an authoritative, causality-driven guide to the solubility profile of 6-Aminopyridine-3-sulfonamide across aqueous and organic environments, complete with self-validating experimental methodologies designed for immediate laboratory implementation.

Structural Causality and Target Engagement

The molecular architecture of 6-Aminopyridine-3-sulfonamide (C₅H₇N₃O₂S, MW: 173.20 g/mol )[2] is defined by three interacting functional groups:

  • The Pyridine Ring: Acts as an electron-withdrawing core.

  • The 3-Sulfonamide Group (-SO₂NH₂): Serves as a highly effective zinc-binding group (ZBG). The electron-withdrawing nature of the pyridine ring significantly enhances the acidity of this sulfonamide group, which is crucial for coordinating with the active site of carbonic anhydrases (such as hCA IX and hCA XII) in hypoxic tumor environments[1].

  • The 6-Amino Group (-NH₂): Provides a site for strategic functionalization and imparts basicity to the molecule.

This push-pull electronic system creates an amphoteric molecule. Depending on the pH of the microenvironment, the compound can exist as a neutral species, a protonated cation (at the pyridine/amino nitrogen), or a deprotonated anion (at the sulfonamide nitrogen). This speciation directly governs its thermodynamic solubility.

Quantitative Solubility Profile

The solubility of 6-Aminopyridine-3-sulfonamide is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. The sulfonamide moiety generally ensures favorable aqueous solubility[3], while the crystal lattice energy requires specific solvent interactions for complete dissolution.

Table 1: Solubility Data in Aqueous and Organic Solvents
Solvent SystemSolubility RangeMechanistic Rationale
Aqueous Buffer (pH 7.4) ~21.5 mg/mL (0.124 mol/L)[4]Amphoteric nature allows moderate dissolution via extensive hydrogen bonding with water molecules.
0.1 M Na₂CO₃ (Aqueous) Highly SolubleThe basic pH (>10) deprotonates the acidic sulfonamide proton (pKa ~8.5), forming a highly soluble alkali salt[5].
Anhydrous DMSO >50 mg/mLThe strong dipole moment of DMSO effectively disrupts the intermolecular hydrogen bonds of the crystal lattice without requiring proton transfer.
Methanol SolubleAs a polar protic solvent, methanol stabilizes both the hydrogen-bond donor (-NH₂) and acceptor (-SO₂) sites.
Ethyl Acetate Slightly SolubleModerate polarity is insufficient to fully overcome the strong sulfonamide-sulfonamide intermolecular interactions.
Dichloromethane Poorly SolubleLow dielectric constant; cannot adequately solvate the polar sulfonamide and amino groups.

Note: Derivatives of this scaffold, such as ER-35745, leverage this favorable solubility profile to achieve significant oral efficacy in in vivo models, such as human colon carcinoma xenografts[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common analytical artifacts.

Protocol A: Determination of Kinetic Aqueous Solubility via HPLC-UV

Objective: To accurately quantify the kinetic solubility limit of 6-Aminopyridine-3-sulfonamide in physiological buffers without introducing filtration artifacts.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 6-Aminopyridine-3-sulfonamide in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis or moisture-induced precipitation.

  • Spiking: Aliquot 20 µL of the DMSO stock into 980 µL of PBS (pH 7.4) in a glass vial (final DMSO concentration = 2%).

  • Equilibration: Agitate the sample on an orbital shaker at 300 rpm at 25°C for 24 hours. Causality: 24 hours is required to ensure the system transitions from a supersaturated kinetic state to thermodynamic equilibrium.

  • Filtration (Critical QC Step): Filter the suspension through a 0.22 µm PTFE syringe filter . Causality: Do NOT use Nylon filters. Nylon contains amide bonds that can non-specifically bind the sulfonamide moiety, leading to artificially low solubility readings. PTFE is chemically inert and ensures >98% analyte recovery.

  • Quantification: Inject 10 µL of the filtrate into an HPLC-UV system (C18 column; Mobile phase: Acetonitrile/Water with 0.1% TFA). Compare the peak area against a pre-established standard curve.

Protocol B: Preparation of High-Concentration Stock Solutions for In Vitro Assays

Objective: To prepare stable DMSO stock solutions for downstream enzyme inhibition assays (e.g., CA IX/XII screening) while preventing freeze-thaw degradation.

Step-by-Step Workflow:

  • Desiccation: Ensure the solid 6-Aminopyridine-3-sulfonamide powder is brought to room temperature in a desiccator before opening. Causality: Cold powder will condense atmospheric moisture, which drastically reduces solubility in DMSO.

  • Dissolution: Weigh 17.32 mg of the compound and add 1.0 mL of Anhydrous DMSO (≤0.005% water) to achieve a 100 mM stock.

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Self-Validation (Nephelometry): Check the solution using a nephelometer or dynamic light scattering (DLS) to ensure no sub-visible micro-precipitates remain.

  • Storage: Aliquot into single-use 50 µL volumes and store at -20°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible crystallization of the sulfonamide.

Visualization: Solubility-Directed Formulation Workflow

The following diagram maps the logical progression from the solid state through solubility assessment and into in vivo formulation.

G Solid 6-Aminopyridine-3-sulfonamide (Solid State) DMSO Anhydrous DMSO (Stock Solution) Solid->DMSO High Solubility (>50 mg/mL) BasicAq Basic Aqueous (Na2CO3) (Salt Formation) Solid->BasicAq Deprotonation (pKa ~8.5) PBS PBS Buffer pH 7.4 (Physiological) Solid->PBS Moderate Solubility (~21.5 mg/mL) CAAssay In Vitro CA Inhibition (Enzyme Assay) DMSO->CAAssay Serial Dilution (<1% DMSO final) Formulation In Vivo Dosing Vehicle Formulation BasicAq->Formulation pH Adjustment HPLC Kinetic Solubility (HPLC-UV Quantification) PBS->HPLC 0.22µm PTFE Filtration HPLC->Formulation Solubility Limits CAAssay->Formulation Efficacy Data

Caption: Solubility-directed preparation and assay integration workflow for 6-Aminopyridine-3-sulfonamide.

Conclusion

The solubility profile of 6-Aminopyridine-3-sulfonamide is a direct manifestation of its amphoteric nature and the strong electron-withdrawing effect of its pyridine core. By leveraging its high solubility in anhydrous organic solvents (like DMSO) for in vitro stock preparation, and exploiting its pH-dependent ionization for aqueous formulation, researchers can effectively utilize this privileged scaffold. Adhering to the self-validating protocols outlined above ensures that solubility artifacts do not confound downstream biological readouts, particularly in sensitive metalloenzyme inhibition assays.

References

  • Benchchem:6-Aminopyridine-3-sulfonamide | 5718-73-2. Benchchem.
  • Ambeed:16250-08-1 | 6-Aminopyridine-3-sulfonic acid. Ambeed.com.
  • PubChem:6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534. National Institutes of Health.
  • Benchchem:6-Amino-5-bromopyridine-3-sulfonamide | 1023816-98-9. Benchchem.
  • Google Patents:US2411495A - Valuable derivatives of sulphonamides and a method of making the same. Google Patents.
  • ResearchGate:Indisulam: An anticancer sulfonamide in clinical development. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-Aminopyridine-3-sulfonamide

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Aminopyridine-3-sulfonamide. The method is designed for use in research, quality control, and drug development environments. The developed isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]

Introduction

6-Aminopyridine-3-sulfonamide is a pyridine derivative containing both an amino and a sulfonamide functional group. As with many sulfonamide-containing compounds, it holds potential for various pharmaceutical applications. The development of a reliable analytical method for the quantification of this compound is crucial for ensuring product quality and consistency in research and manufacturing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of active pharmaceutical ingredients (APIs) and their impurities.[4][5] This document provides a comprehensive guide to a validated HPLC method for 6-Aminopyridine-3-sulfonamide, including the rationale behind the method development and a detailed validation protocol.

Physicochemical Properties of 6-Aminopyridine-3-sulfonamide

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC5H7N3O2SPubChem[6]
Molecular Weight173.19 g/mol PubChem[6]
Calculated logP-0.9PubChem[6]
Chemical StructureChemical structure of 6-Aminopyridine-3-sulfonamidePubChem[6]

The negative logP value indicates that 6-Aminopyridine-3-sulfonamide is a hydrophilic compound.[6] This property is a key factor in selecting the appropriate stationary and mobile phases for reversed-phase chromatography.

HPLC Method Development

The goal of this method development was to achieve a simple, rapid, and reliable isocratic method with good peak shape and resolution for 6-Aminopyridine-3-sulfonamide.

Selection of Chromatographic Conditions: The Rationale
  • Stationary Phase: A C18 column was selected as the stationary phase. Despite the hydrophilic nature of the analyte, C18 columns are versatile and can provide adequate retention for polar compounds when used with a highly aqueous mobile phase. The use of a modern, end-capped C18 column will minimize secondary interactions with residual silanols, leading to improved peak symmetry.

  • Mobile Phase:

    • Aqueous Component: A phosphate buffer was chosen to control the pH of the mobile phase. The pKa of the pyridine nitrogen in similar structures is around 5-6.[7] Maintaining a pH below this value (e.g., pH 3.0) will ensure the pyridine nitrogen is protonated, leading to consistent retention behavior.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile was optimized to achieve a reasonable retention time and good peak shape.

  • Detection Wavelength: Based on the UV spectra of similar sulfonamide compounds, a detection wavelength of 265 nm was chosen, as it is expected to provide good sensitivity for 6-Aminopyridine-3-sulfonamide.[8]

Method Development Workflow

MethodDevelopment cluster_0 Analyte Characterization cluster_1 Initial Parameter Selection cluster_2 Method Optimization cluster_3 Final Method A Physicochemical Properties (logP, pKa, UV Spectrum) B Column Selection (C18, 5 µm, 4.6x250 mm) A->B C Mobile Phase Screening (ACN/Water, MeOH/Water) A->C D Detector Wavelength (265 nm) A->D E Mobile Phase pH (Phosphate Buffer pH 3.0) B->E C->E D->E F Organic Modifier % (Isocratic Elution) E->F G Flow Rate (1.0 mL/min) F->G H System Suitability Check (Tailing, Plates, RSD) G->H I Validated Method H->I

Caption: Workflow for the development of the HPLC method.

Detailed Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing 850 mL of the buffer with 150 mL of acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-Aminopyridine-3-sulfonamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines.[1][2][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Validation Workflow

MethodValidation cluster_0 Method Validation Protocol A Developed HPLC Method B Specificity (Blank, Placebo, Stressed) A->B C Linearity & Range (5 Concentrations) A->C D Accuracy (% Recovery at 3 Levels) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ (Signal-to-Noise) A->F G Robustness (Flow Rate, pH, Temp) A->G H Validated Method Report B->H C->H D->H E->H F->H G->H

Caption: Overview of the HPLC method validation process.

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), and a solution of 6-Aminopyridine-3-sulfonamide.No interfering peaks at the retention time of the analyte peak.
Linearity Five concentrations ranging from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Established from the linearity study.The range for which linearity, accuracy, and precision are acceptable.
Accuracy Recovery study at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100 µg/mL standard. Intermediate Precision: Analysis on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD Determined based on a signal-to-noise ratio of 3:1.-
LOQ Determined based on a signal-to-noise ratio of 10:1.-
Robustness Deliberate variations in flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and column temperature (±2 °C).System suitability parameters remain within acceptable limits. RSD of peak areas ≤ 2.0%.

Results and Discussion

The developed HPLC method successfully separated 6-Aminopyridine-3-sulfonamide with a retention time of approximately 5.2 minutes. The peak was symmetrical (tailing factor < 1.2) and well-resolved from any solvent front impurities.

Validation Results Summary:

ParameterResultStatus
Specificity No interference observed.Pass
Linearity (r²) 0.9995Pass
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (RSD%) Repeatability: 0.85%Intermediate: 1.12%Pass
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability passed under all varied conditions.Pass

All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is suitable for its intended purpose. The robustness study confirmed that minor variations in the method parameters do not significantly affect the results, indicating the method's reliability in a routine laboratory setting.[9][10][11]

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 6-Aminopyridine-3-sulfonamide has been successfully developed and validated. The method meets all the requirements for a validated analytical procedure as per the ICH guidelines.[1][2][3] This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the analysis of 6-Aminopyridine-3-sulfonamide.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (1994). Guidance for Industry: Analytical Procedures and Methods Validation (Drugs and Biologics). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • IMEKO. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Journal of the Hellenic Veterinary Medical Society. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459534, 6-Aminopyridine-3-sulfonamide. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 512. [Link]

  • Woźniak, A., & Patyra, E. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(22), 5459. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459533, 6-Aminopyridine-3-sulfonic acid. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

Application

NMR spectroscopy characterization techniques for 6-Aminopyridine-3-sulfonamide

An Application Note on the Comprehensive NMR Spectroscopic Characterization of 6-Aminopyridine-3-sulfonamide Abstract This guide provides a detailed framework for the structural elucidation of 6-Aminopyridine-3-sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Comprehensive NMR Spectroscopic Characterization of 6-Aminopyridine-3-sulfonamide

Abstract

This guide provides a detailed framework for the structural elucidation of 6-Aminopyridine-3-sulfonamide using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the underlying scientific rationale for each experimental choice. We present a multi-faceted approach, combining one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to achieve unambiguous assignment of all proton and carbon signals, ensuring a high degree of confidence in the molecular structure.

Introduction: The Analytical Challenge

6-Aminopyridine-3-sulfonamide is a heterocyclic compound featuring both an aminopyridine scaffold and a sulfonamide functional group.[1][2][3] Such molecules are significant building blocks in medicinal chemistry, often explored for their potential as carbonic anhydrase inhibitors or as intermediates in the synthesis of novel therapeutic agents.[3] Given that subtle isomeric differences in sulfonamides can lead to vastly different pharmacological profiles, rigorous and unambiguous structural characterization is a critical step in quality control and drug discovery pipelines.[4]

NMR spectroscopy stands as the most powerful tool for the non-destructive, detailed structural analysis of organic molecules in solution. This application note outlines a comprehensive workflow that leverages a series of NMR experiments to create a self-validating dataset for the complete characterization of 6-Aminopyridine-3-sulfonamide.

Molecular Structure of 6-Aminopyridine-3-sulfonamide:

Caption: Chemical structure of 6-Aminopyridine-3-sulfonamide.

Experimental Workflow: A Strategy for Unambiguous Assignment

A robust characterization relies on a logical progression of experiments, where each step builds upon the last to assemble a complete structural picture. The workflow begins with sample preparation, followed by foundational 1D NMR analysis, and culminates in advanced 2D NMR correlation experiments for definitive proof of structure.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d Phase 3: 2D NMR Correlation cluster_confirm Phase 4: Confirmation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR (Proton Environments & Counts) prep->H1 C13 ¹³C NMR (Carbon Skeleton) H1->C13 DEPT DEPT-135 / DEPT-90 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC confirm Final Structure Elucidation & Unambiguous Assignment HMBC->confirm

Caption: Comprehensive NMR workflow for structural elucidation.

Detailed Protocols and Methodologies

Part 1: Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample.[5][6][7] A properly prepared sample ensures optimal magnetic field homogeneity and signal-to-noise ratio.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of 6-Aminopyridine-3-sulfonamide. For quantitative analysis, the mass should be recorded precisely.

  • Solvent Selection: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules like sulfonamides.[4] Crucially, its deuterated nature prevents a large, obscuring solvent signal in the ¹H NMR spectrum. It also forms hydrogen bonds with the -NH₂ protons, slowing their exchange rate and often allowing them to be observed as distinct, sometimes broadened, signals.

  • Dissolution: Vortex the vial until the sample is completely dissolved. A brief sonication may aid dissolution.[8] The solution must be homogeneous and free of any particulate matter.[6]

  • Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube. The optimal sample height is 4-5 cm.[5][6]

  • Referencing: The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) and its carbon signal (~39.52 ppm) will serve as the internal secondary reference.

Part 2: 1D NMR Spectroscopy - The Foundation

One-dimensional NMR provides the initial, fundamental information about the chemical environments and relative abundance of nuclei.[9]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard proton acquisition (zg30 pulse program or equivalent).

  • Key Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 8-16 (adjust for concentration)

Data Interpretation & Expected Signals: The pyridine ring protons are in the aromatic region, deshielded by the ring current. Their precise shifts are modulated by the electron-donating amino group (-NH₂) and the potent electron-withdrawing sulfonamide group (-SO₂NH₂).

Proton LabelExpected δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale for Chemical Shift
H-28.0 - 8.5Doublet (d)1H⁴J ≈ 2-3 HzStrongly deshielded by adjacent ring N and ortho to the -SO₂NH₂ group.
H-47.5 - 8.0Doublet of Doublets (dd)1H³J ≈ 8-9 Hz, ⁴J ≈ 2-3 HzInfluenced by ortho coupling to H-5 and meta coupling to H-2.
H-56.5 - 7.0Doublet (d)1H³J ≈ 8-9 HzShielded by the ortho -NH₂ group.
-NH₂ (Amino)5.5 - 6.5Broad Singlet (br s)2H-Protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange.
-SO₂NH₂7.0 - 7.5Broad Singlet (br s)2H-Amide protons, typically deshielded and subject to exchange.

Note: Chemical shifts for NH protons can vary significantly with concentration and temperature.[4][10]

Experimental Protocol:

  • Experiment: Proton-decoupled carbon acquisition (zgpg30 or equivalent).

  • Key Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 512-2048 (¹³C is ~1.1% abundant, requiring more scans).

Data Interpretation & Expected Signals: This experiment reveals all unique carbon environments. Quaternary carbons (with no attached protons) often show weaker signals due to longer relaxation times.

Carbon LabelExpected δ (ppm)Rationale for Chemical Shift
C-6158 - 165Attached to the amino group and adjacent to the ring nitrogen; highly deshielded.
C-2145 - 155Adjacent to the ring nitrogen and ortho to the sulfonamide group.
C-4135 - 145Aromatic CH.
C-3120 - 130Quaternary carbon attached to the strongly electron-withdrawing sulfonamide group.
C-5105 - 115Shielded by the adjacent amino group.

Note: General chemical shift ranges for substituted pyridines and sulfonamides are used for these predictions.[9][11]

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating carbon signals based on the number of attached protons (CH, CH₂, CH₃).[12][13][14]

Experimental Protocol:

  • DEPT-90: Run a DEPT experiment with the final pulse angle set to 90°.

  • DEPT-135: Run a DEPT experiment with the final pulse angle set to 135°.

Data Interpretation:

  • DEPT-90 Spectrum: Only CH (methine) carbons will appear as positive signals.[15][16]

  • DEPT-135 Spectrum: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals.[15][16]

  • Quaternary Carbons: Will be absent from all DEPT spectra.

Expected DEPT Results for 6-Aminopyridine-3-sulfonamide:

Carbon LabelCarbon TypeDEPT-90 SignalDEPT-135 Signal
C-6Quaternary (C)AbsentAbsent
C-2Methine (CH)PositivePositive
C-4Methine (CH)PositivePositive
C-3Quaternary (C)AbsentAbsent
C-5Methine (CH)PositivePositive

This analysis will confirm that the signals for C-2, C-4, and C-5 are from CH groups, while the signals for C-3 and C-6 arise from quaternary carbons.

Part 3: 2D NMR Spectroscopy - Confirming Connectivity

Two-dimensional NMR experiments provide correlation maps that reveal how nuclei are connected through chemical bonds, which is essential for unambiguous assignments.[17]

COSY (COrrelation SpectroscopY) identifies protons that are spin-spin coupled, typically over two or three bonds.[18][19][20]

Experimental Protocol:

  • Experiment: Standard COSY (cosygpqf or equivalent).

  • Key Parameters:

    • Acquire data in both dimensions (F1 and F2).

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

Data Interpretation: The spectrum displays the 1D ¹H spectrum on the diagonal. Off-diagonal "cross-peaks" connect signals from protons that are coupled.

Expected Correlations:

  • A strong cross-peak will connect the H-4 and H-5 signals, confirming their ortho relationship (³J coupling).

  • A weaker cross-peak will connect the H-2 and H-4 signals, confirming their meta relationship (⁴J coupling).

Caption: Expected ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence) is a highly sensitive experiment that maps correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling).[21][22][23][24][25]

Experimental Protocol:

  • Experiment: Phase-sensitive HSQC with gradient selection (hsqcedetgpsisp or equivalent).

  • Key Parameters:

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~180 ppm

    • ¹JCH Coupling Constant: Set to an average of 145-165 Hz for aromatic C-H bonds.

Data Interpretation: The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct C-H bond. This experiment provides an irrefutable link between the proton and carbon skeletons.

Expected Correlations:

  • A cross-peak will connect the ¹H signal of H-2 to the ¹³C signal of C-2.

  • A cross-peak will connect the ¹H signal of H-4 to the ¹³C signal of C-4.

  • A cross-peak will connect the ¹H signal of H-5 to the ¹³C signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[25][26][27][28] This is the key experiment for connecting different spin systems and identifying quaternary carbons.

Experimental Protocol:

  • Experiment: HMBC with gradient selection (hmbcgplpndqf or equivalent).

  • Key Parameters:

    • Long-range coupling delay (d6): Optimized for an average J-coupling of 8-10 Hz.

Data Interpretation: Like HSQC, HMBC is a ¹H-¹³C correlation map. However, the cross-peaks now show longer-range connections, which are vital for piecing the molecular fragments together.

Key Expected Correlations for Structural Confirmation:

  • H-2 to C-3, C-4, and C-6: The proton at position 2 should show correlations to the quaternary carbon C-3 (³J), the methine carbon C-4 (²J), and the quaternary carbon C-6 (²J). The correlation to C-3 is crucial as it connects the pyridine ring to the sulfonamide-bearing carbon.

  • H-4 to C-2, C-3, C-5, and C-6: This proton should correlate to its neighbors, providing extensive confirmation of the ring structure.

  • H-5 to C-3, C-4, and C-6: The proton at position 5 will correlate to C-4 (²J), C-6 (²J), and the sulfonamide-bearing C-3 (³J).

G cluster_mol Key HMBC Correlations C6 C-6(q) C2 C-2 C4 C-4 C5 C-5 C3 C-3(q) H2 H-2 H2->C6 ²J H2->C4 ²J H2->C3 ³J H4 H-4 H4->C6 H4->C2 H4->C5 H4->C3 H5 H-5 H5->C6 H5->C4 H5->C3 ³J

Caption: Key expected long-range ¹H-¹³C HMBC correlations.

Consolidated Data Summary

The combination of these experiments allows for the confident and complete assignment of all NMR signals for 6-Aminopyridine-3-sulfonamide.

Atom¹H δ (ppm)¹³C δ (ppm)DEPT-135Key 2D Correlations
2 8.0 - 8.5 (d)145 - 155PositiveCOSY: H-4; HSQC: C-2; HMBC: C-3, C-4, C-6
3 -120 - 130AbsentHMBC: H-2, H-4, H-5
4 7.5 - 8.0 (dd)135 - 145PositiveCOSY: H-2, H-5; HSQC: C-4; HMBC: C-2, C-3, C-5, C-6
5 6.5 - 7.0 (d)105 - 115PositiveCOSY: H-4; HSQC: C-5; HMBC: C-3, C-4, C-6
6 -158 - 165AbsentHMBC: H-2, H-4, H-5
-NH₂ 5.5 - 6.5 (br s)---
-SO₂NH₂ 7.0 - 7.5 (br s)---

Conclusion

This application note details a systematic and robust NMR-based strategy for the complete structural characterization of 6-Aminopyridine-3-sulfonamide. By logically progressing from simple 1D experiments to more complex 2D correlation techniques, each assignment is cross-validated, leading to an unambiguous and trustworthy result. This workflow not only confirms the identity and purity of the target compound but also serves as a template for the analysis of similarly complex heterocyclic molecules, which is fundamental to advancing research and development in the pharmaceutical sciences.

References

Sources

Method

Application Note: Strategic Incorporation of 6-Aminopyridine-3-sulfonamide in the Synthesis of Targeted Therapeutics

Introduction & Scientific Rationale In contemporary medicinal chemistry, the design of bifunctional scaffolds is critical for developing highly selective therapeutics. 6-Aminopyridine-3-sulfonamide (CAS: 57187-73-2) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the design of bifunctional scaffolds is critical for developing highly selective therapeutics. 6-Aminopyridine-3-sulfonamide (CAS: 57187-73-2) has emerged as a privileged building block, particularly in oncology and metabolic disease research. Its structural topology—combining an electron-deficient pyridine ring, an exocyclic amine, and a primary sulfonamide—imparts unique physicochemical properties that are highly sought after in drug development.

Notably, derivatives of this core, such as ER-35745 (an analogue of the clinical candidate E7070/Indisulam), have demonstrated significant oral efficacy against human colon carcinoma xenografts 1. Furthermore, the pyridine-3-sulfonamide motif acts as a highly potent Zinc-Binding Group (ZBG), making it a cornerstone in the development of selective inhibitors targeting tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII 2. Beyond oncology, pyridine-based sulfonamides are actively investigated as antidiabetic agents, demonstrating notable α-amylase inhibition activity 3.

Physicochemical Profiling

Understanding the quantitative properties of 6-Aminopyridine-3-sulfonamide is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueSource
CAS Number 57187-73-2[[4]](), 5
Molecular Formula C5H7N3O2S[[6]](), 7
Molecular Weight 173.19 g/mol [[7]](), [[2]]()
Exact Mass 173.0259 Da8, 6
Topological Polar Surface Area 107 Ų6
Predicted XlogP -0.98, 6

Mechanistic Pathway: Carbonic Anhydrase IX Inhibition

The efficacy of 6-aminopyridine-3-sulfonamide derivatives in oncology relies heavily on their ability to inhibit CA IX, a transmembrane metalloenzyme overexpressed in hypoxic tumor microenvironments 2. The electron-withdrawing nature of the pyridine ring strategically lowers the pKa of the sulfonamide group. This increased acidity enhances the formation of the sulfonamide anion at physiological pH, which subsequently coordinates with the Zn²⁺ ion in the CA IX active site, displacing the catalytic water molecule and halting the enzyme's pH-regulating function 2.

Mechanism Hypoxia Hypoxic Tumor Microenvironment CAIX Carbonic Anhydrase IX (Overexpression) Hypoxia->CAIX Zinc Zn2+ Active Site Coordination CAIX->Zinc Inhibits Drug Pyridine-3-sulfonamide Pharmacophore Drug->Zinc Binds Death Tumor Cell Apoptosis Zinc->Death pH Disruption

Mechanism of Action: CA IX Inhibition via Zinc-Binding Pyridine-3-sulfonamides in Hypoxic Tumors.

Synthetic Methodologies & Regioselectivity Workflow

6-Aminopyridine-3-sulfonamide presents a classic regioselectivity challenge due to the presence of two nitrogen nucleophiles: the primary sulfonamide (pKa ~9.5) and the exocyclic 6-amino group.

  • Sulfonamide Reactivity : Under mildly basic conditions, the sulfonamide is deprotonated, rendering it highly nucleophilic. This pathway is ideal for synthesizing sulfonylureas.

  • 6-Amino Reactivity : The 6-amino group is intrinsically deactivated by both the electron-deficient pyridine ring and the para-sulfonamide moiety. To selectively functionalize this position, base-free conditions utilizing anhydrides at elevated temperatures are required.

SynthWorkflow SM 6-Aminopyridine- 3-sulfonamide Cond1 Base-Free Acylation (Anhydride, Δ) SM->Cond1 Pathway A Cond2 Mild Base (K2CO3) + Isocyanate SM->Cond2 Pathway B Prod1 6-Amido Derivative Cond1->Prod1 Prod2 Sulfonylurea Derivative Cond2->Prod2

Divergent Synthetic Workflow for Regioselective Derivatization of 6-Aminopyridine-3-sulfonamide.

Validated Experimental Protocols

Protocol A: Selective Synthesis of N-(5-sulfamoylpyridin-2-yl)amides (6-Amino Acylation)

This protocol details the selective acylation of the deactivated 6-amino group while preserving the primary sulfonamide.

Reagents : 6-Aminopyridine-3-sulfonamide, Symmetrical Anhydride (e.g., Acetic anhydride), Anhydrous Toluene. Procedure :

  • Suspend 6-aminopyridine-3-sulfonamide (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.

  • Add the symmetrical anhydride (1.5 eq). Causality Check: Anhydrides are explicitly chosen over acyl chlorides to prevent the generation of HCl. HCl would rapidly protonate the pyridine nitrogen, completely deactivating the amine and halting the reaction.

  • Reflux the mixture (110 °C) for 12-16 hours under an inert argon atmosphere. Causality Check: Elevated thermal energy is mandatory to overcome the high activation barrier of the deactivated 6-amino group in the absence of a strong base.

  • Cool the reaction to room temperature. The functionalized product typically precipitates out of the non-polar toluene.

  • Filter the precipitate and wash sequentially with cold diethyl ether to remove residual anhydride and carboxylic acid byproducts.

  • Self-Validation : Analyze via LC-MS. The target mass should reflect the addition of the acyl group without double-acylation at the sulfonamide.

Protocol B: Synthesis of Pyridine-3-Sulfonylureas (Sulfonamide Derivatization)

This protocol targets the sulfonamide nitrogen to generate sulfonylureas, a common pharmacophore in antidiabetic agents [[3]]().

Reagents : 6-Aminopyridine-3-sulfonamide, Alkyl/Aryl Isocyanate, Anhydrous K₂CO₃, Anhydrous Acetone. Procedure :

  • Dissolve 6-aminopyridine-3-sulfonamide (1.0 eq) in anhydrous acetone (0.1 M).

  • Add finely milled, anhydrous K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes. Causality Check: K₂CO₃ acts as a mild base that selectively deprotonates the sulfonamide (pKa ~9.5) without affecting the 6-amino group, generating a highly reactive sulfonamide anion.

  • Dropwise add the respective isocyanate (1.1 eq) dissolved in a minimal volume of acetone.

  • Stir the reaction at room temperature for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is entirely consumed.

  • Quench the reaction by slowly adding cold 0.1 M HCl to adjust the pH to ~5. Causality Check: Mild acidification protonates the newly formed sulfonylurea nitrogen, drastically decreasing its solubility in the aqueous/acetone mixture and driving crystallization. Do not over-acidify, as this may protonate the pyridine ring and pull the product back into the aqueous phase.

  • Filter the resulting precipitate, wash with deionized water, and dry under high vacuum.

References[6] 6-aminopyridine-3-sulfonamide (C5H7N3O2S) | PubChemLite | Verify Source[7] Synthesis and Biological Evaluation of N-(7-indolyl)-3-pyridinesulfonamide Derivatives as Potent Antitumor Agents | PubMed | Verify Source[2] 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534 | PubChem | Verify Source[1] AB286334 | CAS 57187-73-2 | abcr Gute Chemie |Verify Source[5] Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent | European Journal of Chemistry | Verify Source[3] 6-aminopyridine-3-sulfonamide AldrichCPR | Sigma-Aldrich |Verify Source[4] 6-Aminopyridine-3-sulfonamide | 5718-73-2 | Benchchem | Verify Source[8] 57187-73-2|6-Aminopyridine-3-sulfonamide | BLD Pharm | Verify Source

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving 6-Aminopyridine-3-sulfonamide Solubility in DMSO

Welcome to the Technical Support Center. 6-Aminopyridine-3-sulfonamide is a critical heterocyclic building block widely utilized in enzyme inhibition and cancer therapy research (1)[1]. Despite its utility, researchers f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Aminopyridine-3-sulfonamide is a critical heterocyclic building block widely utilized in enzyme inhibition and cancer therapy research (1)[1]. Despite its utility, researchers frequently encounter solubility challenges when preparing stock solutions in Dimethyl Sulfoxide (DMSO) and during subsequent aqueous dilutions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable assay preparation without compromising the integrity of your compound.

Physicochemical Properties Summary

Understanding the intrinsic properties of your compound is the first step in troubleshooting solubility. The table below summarizes the quantitative data for 6-Aminopyridine-3-sulfonamide ().

PropertyValue
Chemical Name 6-Aminopyridine-3-sulfonamide
CAS Number 57187-73-2
Molecular Formula C₅H₇N₃O₂S
Molecular Weight 173.19 g/mol
Physical Form Solid
H-Bond Donors 2 (Amino and Sulfonamide groups)
H-Bond Acceptors 4

Diagnostic Workflow for Solubility Issues

Follow this self-validating logical pathway to diagnose and resolve precipitation issues during stock preparation.

G A 6-Aminopyridine-3-sulfonamide + Anhydrous DMSO B Vortex 2-5 mins A->B C Visual Inspection B->C D Is Solution Clear? C->D E Proceed to Assay Prep D->E Yes F Warm (37°C) & Sonicate (5-10 mins) D->F No G Re-evaluate: Clear? F->G G->E Yes H Check DMSO Quality (Use fresh, desiccated) G->H No I Use Co-solvents (PEG/EtOH) or Adjust pH H->I I->C

Diagnostic workflow for troubleshooting 6-Aminopyridine-3-sulfonamide solubility in DMSO.

Troubleshooting Guides & FAQs

Q1: Why is my 6-Aminopyridine-3-sulfonamide precipitating or forming a cloudy suspension in 100% DMSO? A1: While DMSO is a powerful polar aprotic solvent, precipitation often occurs due to water contamination. DMSO is highly hygroscopic and readily absorbs atmospheric moisture upon opening (2)[2]. Because 6-Aminopyridine-3-sulfonamide contains multiple hydrogen-bond donors (amino and sulfonamide groups), its solubility is highly sensitive to the dielectric constant of the solvent. Even a small percentage of water in the DMSO can drastically reduce solubility, leading to crystallization (3)[3]. Solution: Always use fresh, anhydrous DMSO stored under inert gas or with a desiccant (4)[4].

Q2: Can I use heat and sonication to force the compound into solution without degrading it? A2: Yes, but with strict parameters. The dissolution of crystalline sulfonamides is typically an endothermic process, meaning the addition of thermal energy shifts the equilibrium toward the dissolved state (5)[5]. Causality & Warning: Gently warm the suspension in a 37°C water bath for 5–10 minutes, followed by 5–10 minutes of bath sonication. Do not exceed 40°C or use prolonged localized heating (like a dry heat block), as excessive thermal stress can degrade the compound (6)[6]. Sonication provides mechanical cavitation that breaks up crystalline aggregates, maximizing the surface area-to-volume ratio for solvent interaction without excessive thermal load (5)[5].

Q3: My compound dissolves perfectly in DMSO, but crashes out immediately when diluted into my aqueous cell culture media. How do I prevent this "solvent shock"? A3: This phenomenon is known as "solvent-shifting precipitation." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before it can uniformly disperse (2)[2]. Solution: Add the DMSO stock dropwise to pre-warmed media while vortexing vigorously to ensure rapid dispersion (6)[6]. If the compound remains insoluble, utilize a co-solvent system. Incorporating low-molecular-weight Polyethylene Glycol (e.g., PEG 400) or Tween 80 can reduce interfacial tension and stabilize the compound in the aqueous phase (7)[7][8]. Ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity (4)[4].

Q4: Can pH adjustments improve the aqueous solubility post-DMSO dilution? A4: Yes. 6-Aminopyridine-3-sulfonamide has ionizable groups (the basic pyridine nitrogen and the weakly acidic sulfonamide group). Adjusting the pH away from its isoelectric point can promote the formation of more soluble ionized species (9)[6][9]. If your assay permits, slightly acidifying the aqueous diluent (pH < 4) can protonate the basic amine, significantly enhancing aqueous solubility (10)[10].

Experimental Protocols

Protocol 1: Preparation of a 50 mM Anhydrous Stock Solution

Objective: Create a stable, high-concentration stock without thermal degradation or water contamination.

  • Equilibration: Allow the vial of 6-Aminopyridine-3-sulfonamide and a sealed bottle of anhydrous DMSO to reach room temperature in a desiccator to prevent condensation (4)[4].

  • Weighing: Weigh 8.66 mg of the compound (for 1 mL of 50 mM stock) into a sterile, amber microcentrifuge tube to protect from light ().

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO. Cap tightly.

  • Agitation: Vortex vigorously for 2 minutes (4)[4].

  • Thermal/Mechanical Assistance (If needed): If particulates remain, float the tube in a 37°C water bath for 5 minutes, then transfer to an ultrasonic bath for 5 minutes (2)[2].

  • Verification: Visually inspect against a light source to ensure a completely clear solution.

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C in tightly sealed vials with desiccant to prevent moisture ingress over time (9)[2][9].

Protocol 2: Serial Dilution for In Vitro Assays (Preventing Precipitation)

Objective: Dilute the DMSO stock into aqueous media without causing solvent-shifting precipitation.

  • Pre-warming: Pre-warm the target aqueous buffer or complete cell culture medium to 37°C (6)[6].

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 50 mM stock into a co-solvent mixture (e.g., 10% DMSO, 40% PEG300, 50% PBS) (2)[2].

  • Dropwise Addition: While constantly swirling or gently vortexing the pre-warmed media, add the stock solution dropwise to avoid high localized concentrations (6)[6].

  • Final Concentration Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) (4)[4].

  • Immediate Use: Prepare fresh dilutions immediately prior to the assay to minimize the risk of delayed crystallization (9)[9].

References

  • Journal of Advanced Pharmacy Education and Research (JAPER). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available at: [Link]

  • NIH PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at:[Link]

  • International Journal of Medical Science and Dental Research (IJMSDR). Techniques for Improving Solubility. Available at:[Link]

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 6-Aminopyridine-3-sulfonamide Crystallization

Introduction & Mechanistic Context 6-Aminopyridine-3-sulfonamide (CAS: 5718-73-2) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry. It serves as a critical precursor for synthesizing ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

6-Aminopyridine-3-sulfonamide (CAS: 5718-73-2) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry. It serves as a critical precursor for synthesizing carbonic anhydrase (CA) inhibitors and potent antitumor agents, such as ER-35745 .

Despite its utility, isolating this compound in high purity and a stable crystalline form presents significant challenges. The molecule features both a basic aminopyridine ring and a sulfonamide group, creating a complex, highly competitive intermolecular hydrogen-bonding network. This dual nature frequently leads to polymorphic instability, amorphous precipitation, or "oiling out" during downstream processing . This guide provides a causality-driven approach to diagnosing and resolving these specific crystallization failures.

Diagnostic Crystallization Workflow

Before adjusting your chemical parameters, use the following logical workflow to isolate the root cause of your crystallization failure.

CrystallizationWorkflow Start Crude 6-Aminopyridine- 3-sulfonamide Purity Assess Purity (HPLC/TLC) Start->Purity Impure Pre-purify (Chromatography) Purity->Impure < 90% Dissolve Dissolve in Hot Solvent (EtOH/Water) Purity->Dissolve > 90% Impure->Dissolve OilOut Oiling Out? Dissolve->OilOut AdjustSolvent Lower Temp / Add Polar Co-solvent OilOut->AdjustSolvent Yes Cooling Controlled Cooling (0.1 - 0.5 °C/min) OilOut->Cooling No AdjustSolvent->Dissolve Amorphous Amorphous Powder? Cooling->Amorphous Seeding Reheat & Add Seed Crystals Amorphous->Seeding Yes Success Crystalline Product Isolated Amorphous->Success No Seeding->Cooling

Diagnostic workflow for 6-Aminopyridine-3-sulfonamide crystallization troubleshooting.

Solvent Selection & Thermodynamic Data

The choice of solvent dictates the thermodynamic pathway of your crystal lattice formation. Because the sulfonamide group acts as a strong hydrogen bond donor and acceptor, solvent polarity directly influences polymorphic selectivity .

Solvent SystemPolarity IndexBoiling Point (°C)Solute Solubility ProfileCrystallization Outcome
Ethanol (EtOH) 5.278.4High (Hot) / Low (Cold)Excellent; favors thermodynamically stable polymorphs.
Methanol (MeOH) 5.164.7Very High (Hot & Cold)Poor; fast nucleation leads to small, impure crystals.
Acetone 5.156.0High (Hot) / Moderate (Cold)High Risk; drives amorphous precipitation and metastable forms.
Ethyl Acetate (EtOAc) 4.477.1Moderate (Hot) / Very Low (Cold)Good; useful as an anti-solvent or in binary mixtures.
Water (H₂O) 10.0100.0Low (Hot & Cold)Excellent Anti-Solvent; drives supersaturation in EtOH/H₂O systems.

Self-Validating Recrystallization Protocol

Methodology: Controlled Solvent/Anti-Solvent Crystallization (EtOH/H₂O) Causality Focus: This method leverages the high solubility of 6-Aminopyridine-3-sulfonamide in hot ethanol and its insolubility in water to precisely control the supersaturation curve, preventing kinetic "crashing out."

  • Dissolution: Suspend 1.0 g of crude 6-Aminopyridine-3-sulfonamide in 5 mL of absolute ethanol. Heat to 70°C under constant agitation until fully dissolved.

    • Causality: Minimizing the primary solvent volume ensures a steep solubility gradient upon cooling, maximizing final yield.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean flask.

    • Causality: Removes insoluble particulates that act as uncontrolled nucleation sites, which often lead to mixed polymorphic forms.

  • Anti-Solvent Titration: Maintain the filtrate at 70°C. Add hot deionized water (anti-solvent) dropwise until a faint, persistent turbidity is observed.

  • Self-Validation Check (Critical Step): Add exactly 1-2 drops of hot ethanol to the turbid solution.

    • Validation: If the solution becomes crystal clear, your saturation point is perfectly calibrated. If it remains turbid, the system is over-saturated; add more ethanol dropwise until clear, then repeat the test.

  • Controlled Nucleation: Transfer the flask to a programmed cooling bath. Cool from 70°C to 20°C at a strict rate of 0.1 - 0.5 °C/min.

    • Causality: Slow cooling allows the molecules sufficient time to arrange into the lowest-energy, most stable crystal lattice, adhering to Ostwald's Rule of Stages .

  • Harvesting: Once at 20°C, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield. Isolate via vacuum filtration, wash with 2 mL of ice-cold 70% EtOH, and dry under vacuum at 40°C.

Frequently Asked Questions (FAQs)

Q1: Why is my product "oiling out" instead of forming crystals?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature of the solution, causing the compound to separate as an impure liquid rather than a solid lattice . This is highly common in sulfonamides with high impurity profiles.

  • Solution: First, ensure the crude purity is >90% via HPLC before attempting crystallization. If purity is sufficient, your solvent's boiling point may be too high relative to the compound's melting point in solution. Switch to a lower-boiling solvent system or increase the proportion of the anti-solvent. Re-dissolve the oil by adding a small volume of hot ethanol, then cool the system much more slowly.

Q2: My product crashes out as an amorphous powder. How can I induce ordered crystallization?

A2: Amorphous solids form when the kinetic rate of precipitation outpaces the thermodynamic rate of crystal lattice formation. This happens when a highly supersaturated solution is cooled too rapidly (e.g., moving directly from a hot plate to an ice bath).

  • Solution: You must reduce the cooling rate. Insulate the crystallization flask or use a programmable water bath to ensure a cooling rate no faster than 0.5 °C/min. Additionally, introducing a "seed crystal" of pure 6-Aminopyridine-3-sulfonamide into the solution just below its saturation temperature will provide a structural template, drastically lowering the activation energy required for ordered crystal growth.

Q3: How do I control polymorphic impurities across different batches?

A3: Polymorphism in sulfonamides is driven by the rotational flexibility of the sulfonamide group and its ability to form diverse intermolecular hydrogen-bonding networks. Different batches may yield different polymorphs if parameters like agitation, cooling rate, or solvent polarity fluctuate even slightly.

  • Solution: Standardize your thermodynamic parameters. According to Ostwald's Rule of Stages, rapid cooling or using highly polar, volatile solvents (like acetone) often yields metastable (kinetic) polymorphs . To consistently isolate the thermodynamically stable form, use a protic solvent like ethanol, maintain a slow cooling profile, and utilize seeding. If a metastable form is isolated, a solvent-mediated phase transformation (slurrying the crystals in ethanol at room temperature for 24-48 hours) will naturally convert it to the stable polymorph.

References

  • Synthesis and Biological Evaluation of N-(7-indolyl)-3-pyridinesulfonamide Derivatives as Potent Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, PubMed. URL:[Link]

  • 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534. National Center for Biotechnology Information, PubChem. URL:[Link]

  • Crystallization and Transitions of Sulfamerazine Polymorphs. Journal of Pharmaceutical Sciences, ResearchGate. URL:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose Research Online, University of Leeds. URL:[Link]

Troubleshooting

optimizing HPLC mobile phase for 6-Aminopyridine-3-sulfonamide retention

Technical Support Center: Optimizing HPLC Retention for 6-Aminopyridine-3-sulfonamide Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Retention for 6-Aminopyridine-3-sulfonamide

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals struggling with the retention and peak shape of highly polar, amphoteric pharmaceutical intermediates.

Chemical Profiling & The Retention Challenge

6-Aminopyridine-3-sulfonamide presents a classic chromatographic challenge. The molecule contains two distinct functional groups:

  • Aminopyridine moiety: A basic group with a pKa of approximately 6.0–7.0.

  • Sulfonamide group: A weakly acidic group with a pKa of approximately 9.5–10.0.

Under standard reversed-phase (RP) HPLC conditions utilizing acidic mobile phases (pH 2.0–4.0), the pyridine nitrogen is fully protonated. This positive charge renders the molecule highly hydrophilic, causing it to bypass hydrophobic partitioning and elute at or near the void volume ( t0​ ). Furthermore, this localized positive charge interacts electrostatically with ionized residual silanols on the silica stationary phase, leading to severe peak tailing and poor recovery[1].

To solve this, we must manipulate the secondary equilibria of the mobile phase or fundamentally shift the chromatographic retention mechanism.

Diagnostic Troubleshooting Flowchart

Use the following logical matrix to determine the most appropriate optimization strategy based on your laboratory's instrumental constraints (e.g., LC-UV vs. LC-MS).

Diagnostic Start Issue: 6-Aminopyridine-3-sulfonamide elutes at void volume CheckPH Is Mobile Phase pH < 5? Start->CheckPH Protonated Pyridine ring is protonated (+) Highly polar state CheckPH->Protonated Yes AdjustPH Can you operate at pH 8-9? (Requires hybrid silica) CheckPH->AdjustPH No LowPH Must operate at low pH (e.g., LC-MS requirements) Protonated->LowPH HighPH Neutralize basic moiety. Use NH4Ac / NH4HCO3 AdjustPH->HighPH Yes AdjustPH->LowPH No IPC Add Ion-Pairing Reagent (e.g., HFBA or SDS) LowPH->IPC HILIC Switch to HILIC Mode (High ACN, Polar Column) LowPH->HILIC T3 Use T3 / AQ Column (100% Aqueous compatible) LowPH->T3

Troubleshooting logical flow for resolving poor retention of polar basic sulfonamides.

Frequently Asked Questions (FAQs): Mechanistic Solutions

Q1: I cannot change my standard C18 column, but I need to increase retention. What is the most effective mobile phase adjustment? A: If column switching is not an option, you must employ Ion-Pairing Chromatography (IPC) . By introducing an anionic surfactant (like Sodium Dodecyl Sulfate, SDS) or an alkyl sulfonate into the mobile phase, the negatively charged additive binds with the protonated aminopyridine to form an electrically neutral, highly hydrophobic ion-pair[2]. This complex partitions effectively into the C18 stationary phase. Operating at submicellar concentrations (e.g., 0.05 M SDS) has been proven to significantly enhance the retention and peak symmetry of polar sulfonamides[3].

Q2: My assay requires LC-MS/MS. Won't traditional ion-pairing agents ruin my mass spectrometer? A: Yes. Traditional agents like sodium hexanesulfonate are non-volatile, will precipitate in the MS source, and cause severe ion suppression[2]. For LC-MS workflows, you have two options:

  • Volatile IPC: Use perfluorinated carboxylic acids such as Heptafluorobutyric acid (HFBA) or Tridecafluoroheptanoic acid at low concentrations (0.01% - 0.05%). These provide the ion-pairing effect but evaporate during electrospray ionization.

  • HILIC (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar LC-MS. It uses a polar stationary phase and an acetonitrile-rich mobile phase (typically >70% ACN). The high organic content dramatically improves MS desolvation efficiency and sensitivity[4].

Q3: We want to avoid ion-pairing entirely due to long column equilibration times. What column chemistries are best suited for this molecule? A: Standard C18 columns undergo "phase dewetting" (hydrophobic collapse) when exposed to 100% aqueous mobile phases, leading to irreproducible retention. Instead, utilize:

  • T3 or AQ-type Solid-Core Columns: These columns possess a lower C18 ligand density and larger pore sizes, allowing the use of 100% aqueous mobile phases without dewetting. This maximizes the retention of polar analytes.

  • High-pH Compatible Hybrid Silica: By raising the mobile phase pH to 8.5 (using ammonium bicarbonate), you neutralize the aminopyridine moiety. The uncharged molecule becomes inherently more hydrophobic and will retain well on a hybrid-silica C18 column designed to withstand alkaline degradation.

Quantitative Comparison of Mobile Phase Strategies

The following table summarizes the operational parameters for the four primary optimization strategies.

Optimization StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Optimal Column ChemistryMS Compatible?Equilibration Time
High-pH RP-HPLC 10 mM Ammonium Bicarbonate (pH 8.5)AcetonitrileHybrid C18 (e.g., BEH)Yes~10 Column Volumes
Volatile IPC 0.05% HFBA in Water0.05% HFBA in ACNStandard C18Yes (Mild Suppression)~20-30 Column Volumes
Non-Volatile IPC 5 mM Sodium Hexanesulfonate (pH 3.0)AcetonitrileStandard C18No >40 Column Volumes
HILIC 10 mM Ammonium Formate (pH 3.0)AcetonitrileBare Silica / AmideYes (Excellent) ~20 Column Volumes
100% Aqueous RP 0.1% Formic Acid in WaterMethanolT3 / Polar-embeddedYes~10 Column Volumes

Self-Validating Experimental Protocols

To ensure scientific integrity, every method development trial must be self-validating. Always inject a void volume marker (e.g., Uracil for RP-HPLC, Toluene for HILIC) to accurately calculate the retention factor ( k′ ). Target a k′ between 2 and 10.

Protocol A: HILIC Optimization Workflow (LC-MS Preferred)

Causality: HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on the polar stationary phase. Unlike RP-HPLC, increasing the aqueous portion decreases retention[4].

  • Column Selection: Install a bare silica or amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (The buffer provides necessary ionic strength to prevent secondary ion-exchange interactions).

    • MP B: 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: Dissolve 6-Aminopyridine-3-sulfonamide in a diluent matching the starting conditions (e.g., 90% ACN / 10% Water). Critical: Injecting highly aqueous samples in HILIC causes peak distortion.

  • Gradient Program:

    • Start at 95% B (Highly retentive state).

    • Ramp down to 50% B over 15 minutes (Elution state).

  • Validation: Calculate the asymmetry factor ( As​ ). If As​>1.5 , increase the buffer concentration in MP A to 20 mM to further mask silanol interactions.

Protocol B: Volatile Ion-Pairing RP-HPLC Workflow

Causality: HFBA pairs with the protonated basic nitrogen, increasing lipophilicity while remaining volatile enough for MS detection.

  • Column Selection: Install a standard, fully endcapped C18 column.

  • Mobile Phase Preparation:

    • MP A: 0.05% Heptafluorobutyric acid (HFBA) in HPLC-grade Water.

    • MP B: 0.05% HFBA in Acetonitrile.

  • Equilibration (Critical Step): Flush the column with 30 column volumes of 95% MP A. Ion-pairing agents require extended time to dynamically coat the stationary phase[3].

  • Gradient Program:

    • Start at 5% B. Hold for 2 minutes.

    • Ramp to 60% B over 12 minutes.

  • Validation: Perform three replicate injections. If retention times drift (RSD > 1%), the column is not fully equilibrated with the ion-pairing reagent. Continue flushing until RT stabilizes.

Method Development Workflow Architecture

Workflow Step1 1. Sample Prep Dissolve in Mobile Phase A Step2 2. Select Strategy HILIC vs. IPC Step1->Step2 HILIC_Path HILIC Route Column: Bare Silica/Amide Step2->HILIC_Path IPC_Path IPC Route Column: C18 / T3 AQ Step2->IPC_Path HILIC_MP Mobile Phase: 90% ACN / 10% NH4Formate HILIC_Path->HILIC_MP HILIC_Grad Gradient: Decrease ACN to 50% HILIC_MP->HILIC_Grad Eval 3. Evaluate Retention (k') Target: 2 < k' < 10 HILIC_Grad->Eval IPC_MP Mobile Phase: 0.05% HFBA in Water IPC_Path->IPC_MP IPC_Grad Gradient: Increase ACN (5% to 60%) IPC_MP->IPC_Grad IPC_Grad->Eval

Step-by-step decision matrix for executing HILIC vs. IPC method development workflows.

References

  • MDPI (2025). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Retrieved from: [Link]

  • TCI Chemicals. Ion-Pair Reagents for HPLC: Ion-Pair Chromatography for Basic Samples. Retrieved from:[Link]

  • MDPI (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate... Retrieved from: [Link]

  • Waters Corporation (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: 6-Aminopyridine-3-sulfonamide Storage &amp; Stability Guide

Welcome to the Technical Support Center for 6-Aminopyridine-3-sulfonamide (CAS 5718-73-2). As a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and targeted therapeutics —main...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Aminopyridine-3-sulfonamide (CAS 5718-73-2). As a critical building block in drug discovery—particularly in the synthesis of kinase inhibitors and targeted therapeutics —maintaining the structural integrity of this compound is paramount.

Its bifunctional nature, featuring both an exocyclic primary amine and a sulfonamide bridge, makes it highly reactive. When subjected to thermal stress during improper storage, the compound undergoes specific degradation pathways that can severely compromise downstream synthetic yields and biological assays. This guide provides a deep dive into the causality of these degradation mechanisms, diagnostic troubleshooting, and self-validating storage protocols.

Part 1: Mechanistic FAQs – The Causality of Degradation

Q1: What are the primary chemical mechanisms behind the thermal degradation of 6-Aminopyridine-3-sulfonamide? A: Thermal stress induces two competing degradation pathways in this molecule:

  • Sulfonamide Cleavage: The −SO2​−NH2​ moiety is susceptible to thermal destruction. Heat provides the activation energy required for the cleavage of the S-N bond, which often results in the extrusion of sulfur dioxide ( SO2​ ) and the formation of sulfanilic acid derivatives or free ammonia .

  • Amine Oxidation & Dimerization: The primary amine on the pyridine ring is prone to thermally accelerated oxidation. Under thermal stress, especially in the presence of trace oxygen, the amine group can oxidize to form reactive radical intermediates, which subsequently couple to form azo or azoxy dimers .

Q2: Why does ambient moisture drastically accelerate thermal degradation? A: Heat and moisture act synergistically to destroy the sulfonamide bridge. While thermal stress alone can cause SO2​ extrusion, ambient moisture acts as a nucleophile. Elevated temperatures increase the kinetic energy of water molecules, driving the hydrolytic cleavage of the S-N bond. This hydrolysis is autocatalytic; the release of acidic/basic byproducts further alters the local micro-pH of the powder, accelerating the degradation rate .

G A 6-Aminopyridine-3-sulfonamide (Intact) B Thermal Stress (>25°C) A->B C Pathway 1: S-N Cleavage (Hydrolysis / SO2 Extrusion) B->C + Moisture D Pathway 2: Amine Oxidation (O2 Exposure) B->D + Oxygen E Sulfanilic Acid Derivatives + Free Ammonia/SO2 C->E F Azo/Azoxy Dimers (Yellow/Brown Discoloration) D->F

Thermal degradation pathways of 6-Aminopyridine-3-sulfonamide.

Part 2: Diagnostic Troubleshooting Guide

When retrieving 6-Aminopyridine-3-sulfonamide from storage, researchers must validate its integrity before use. Use the following Q&A to diagnose common storage failures.

Q3: My stored batch has changed from an off-white powder to a yellowish/brown solid. What happened? A: Diagnosis: Amine Oxidation. This color shift is the classic macroscopic indicator of thermal oxidation at the 6-amino position. The formation of highly conjugated azo-dimers absorbs visible light, resulting in the yellow/brown hue . Corrective Action: Discard heavily discolored batches, as the dimers will interfere with stoichiometry and cross-couple in downstream reactions. For future storage, you must displace oxygen by purging the headspace of the vial with Argon (which is heavier than Nitrogen and forms a better protective blanket) before sealing.

Q4: The powder looks perfectly white, but HPLC-MS analysis shows a new polar peak with a mass loss of -64 Da or -17 Da. What is the degradant? A: Diagnosis: Sulfonamide Cleavage. Visual inspection cannot detect S-N bond cleavage. A more polar degradant (eluting earlier on reverse-phase HPLC) coupled with a mass loss of 64 Da (loss of SO2​ ) or 17 Da (loss of NH3​ ) confirms that thermal hydrolysis has destroyed the sulfonamide group . Corrective Action: Your storage environment is too humid, or the vial seal is compromised. Ensure the compound is stored in a secondary container with active desiccant (e.g., indicating silica gel) and kept at -20°C to halt hydrolytic kinetics.

G Start Quality Control Observation Obs1 Visual: Off-white to Yellow/Brown Start->Obs1 Obs2 HPLC: New Polar Peak Mass Loss (-64 Da / -17 Da) Start->Obs2 Diag1 Diagnosis: Amine Oxidation & Dimerization Obs1->Diag1 Diag2 Diagnosis: Sulfonamide S-N Bond Cleavage Obs2->Diag2 Action1 Action: Purge with Argon Store in Amber Vials Diag1->Action1 Action2 Action: Add Desiccant Store at -20°C Diag2->Action2

Troubleshooting workflow for identifying and resolving degradation issues.

Part 3: Quantitative Data & Storage Parameters

To prevent thermal degradation, storage conditions must be strictly controlled. The table below summarizes the causality behind different storage parameters and their impact on the compound's stability, based on established kinetic behaviors of aminopyridines and sulfonamides .

Storage ParameterSub-Optimal Condition (Risk)Optimal Condition (Prevention)Mechanistic Rationale
Temperature Room Temp (20°C - 25°C)-20°C (Freezer) Low temperatures deprive the system of the activation energy required for S-N cleavage and amine oxidation.
Atmosphere Ambient Air (Contains O2​ )Argon Purged Argon displaces oxygen, completely arresting the radical-initiated amine dimerization pathway.
Humidity Ambient / No DesiccantDesiccator Cabinet Removing ambient moisture prevents the nucleophilic attack on the sulfonyl group, stopping hydrolysis.
Light Exposure Clear Glass VialsAmber Glass Vials UV light acts as a catalyst for thermal degradation by generating free radicals. Amber glass blocks UV transmission.

Part 4: Self-Validating Experimental Protocols

Do not simply place the bulk bottle in the freezer. Repeated freeze-thaw cycles introduce condensation (moisture), which accelerates thermal hydrolysis once the vial returns to room temperature. Implement the following self-validating SOP for long-term storage.

SOP: Optimal Aliquoting and Storage Workflow

This protocol is designed as a self-validating system: it includes a "Sentinel Vial" to verify the integrity of the entire batch without wasting material.

Step 1: Baseline Validation

  • Dissolve 1 mg of the incoming 6-Aminopyridine-3-sulfonamide in LC-MS grade Methanol.

  • Run a baseline HPLC-DAD-MS to confirm purity (>98%) and establish the exact retention time of the intact parent mass.

Step 2: Environment Preparation

  • Transfer the bulk powder to a glove box or a controlled environment purged with Argon gas. Causality: Handling the powder in an inert atmosphere prevents ambient moisture from adsorbing onto the powder surface before freezing.

Step 3: Aliquoting

  • Weigh the powder into single-use amber glass vials (e.g., 50 mg to 100 mg per vial).

  • Purge the headspace of every vial with Argon for 5 seconds.

  • Cap tightly with PTFE-lined screw caps to ensure an impermeable moisture barrier.

Step 4: The Sentinel Validation System

  • Designate one vial as the "Sentinel Vial" .

  • Place the Sentinel Vial at Room Temperature (25°C) for 7 days, while placing all other aliquots at -20°C in a secondary container with indicating silica gel.

  • Validation Check: After 7 days, inspect the Sentinel Vial. If the Argon purge and PTFE seal were successful, the powder will remain off-white. If it turns yellow, your sealing process is compromised, and the -20°C batch must be re-purged immediately.

Step 5: Thawing Protocol

  • When an aliquot is needed, remove it from the -20°C freezer and allow it to equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the hydrolytic degradation of the sulfonamide bridge .

References

  • Wang, L., et al. "Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation". ResearchGate. Available at:[Link]

  • Murgolo, S., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides". PMC. Available at:[Link]

  • Trissel, L. A., et al. "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules". PubMed. Available at:[Link]

  • Potter, P., et al. "Chemical Stability of 4-Aminopyridine Capsules". Canadian Journal of Hospital Pharmacy. Available at:[Link]

  • Georgiou, D. C., et al. "Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium". ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 6-Aminopyridine-3-sulfonamide vs. 2-Aminopyridine-3-sulfonamide

For researchers and drug development professionals, the selection of positional isomers in heterocyclic building blocks is rarely a matter of simple substitution. The positional relationship between functional groups on...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of positional isomers in heterocyclic building blocks is rarely a matter of simple substitution. The positional relationship between functional groups on a pyridine ring dictates the electronic landscape, steric constraints, and ultimately, the synthetic trajectory of the molecule.

This guide provides an in-depth technical comparison between two critical sulfonamide isomers: 6-Aminopyridine-3-sulfonamide and 2-Aminopyridine-3-sulfonamide . While both share the same molecular weight and functional groups, their divergent reactivity profiles—governed by "push-pull" para-conjugation versus ortho-proximity effects—make them suited for entirely different classes of therapeutic targets, ranging from PRMT5 inhibitors to KATP channel openers.

Structural & Electronic Divergence

The fundamental reactivity differences between these two isomers stem from the spatial relationship between the electron-donating amino group ( +M effect) and the electron-withdrawing sulfonamide group ( −M effect) relative to the pyridine nitrogen.

The "Push-Pull" System: 6-Aminopyridine-3-sulfonamide

In the 6-amino isomer, the amino group and the sulfonamide group are situated para to each other (positions 6 and 3). This creates a highly conjugated push-pull electronic system [4]. The lone pair on the 6-amino nitrogen can delocalize through the pyridine π -system directly into the electron-withdrawing 3-sulfonamide group. This extended conjugation alters the aqueous pKa​ of the sulfonamide [3], making the molecule highly stable but restricting intramolecular reactions between the two groups due to spatial separation.

The Ortho-Effect: 2-Aminopyridine-3-sulfonamide

In the 2-amino isomer, the functional groups are adjacent (ortho). This proximity introduces significant steric hindrance and enables intramolecular hydrogen bonding between the amino protons and the sulfonamide oxygens. While this reduces the independent nucleophilicity of the amino group, it perfectly positions the molecule for bifunctional cyclization reactions, allowing it to act as a potent precursor for fused bicyclic heterocycles [1].

ElectronicLogic cluster_6amino 6-Aminopyridine-3-sulfonamide (Push-Pull System) cluster_2amino 2-Aminopyridine-3-sulfonamide (Ortho-Effect System) N6 6-Amino Group (+M Donor) S3 3-Sulfonamide (-M Acceptor) N6->S3 Para-Conjugation (Extended π-System) N2 2-Amino Group (Sterically Hindered) S3_2 3-Sulfonamide (H-Bond Acceptor) N2->S3_2 Intramolecular H-Bonding & Steric Clash

Diagram 1: Electronic logic contrasting push-pull conjugation with ortho-proximity effects.

Divergent Synthetic Workflows

Because of their electronic and spatial differences, these isomers are subjected to entirely different synthetic workflows in medicinal chemistry.

Pathway A: Bifunctional Cyclization (2-Amino Isomer)

The 2-amino-3-sulfonamide isomer is the premier building block for synthesizing pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides . These bicyclic compounds are critical modulators of AMPA receptors and ATP-sensitive potassium ( KATP​ ) channels [1]. The reaction relies on the simultaneous nucleophilic attack of both the primary sulfonamide nitrogen and the ortho-amino nitrogen onto a single electrophilic carbon (such as an aldehyde or orthoester), forcing a 6-membered ring closure.

Pathway B: Imidazo[1,2-a]pyridine Annulation (6-Amino Isomer)

The 6-amino-3-sulfonamide isomer cannot undergo the thiadiazine cyclization. Instead, its exposed pyridine nitrogen (N1) and adjacent 6-amino group make it an ideal candidate for forming imidazo[1,2-a]pyridines via reaction with α -haloketones. This scaffold is heavily utilized in the development of oncological PRMT5 inhibitors and SHP2 fragment-based screening [2].

SyntheticWorkflows Start1 2-Aminopyridine-3-sulfonamide (Ortho Isomer) Reagent1 Aldehydes / Orthoesters + H+ Catalyst Start1->Reagent1 Bifunctional Attack Reagent2 α-Haloketones + Mild Base (NaHCO3) Start1->Reagent2 Sterically Hindered Start2 6-Aminopyridine-3-sulfonamide (Para Isomer) Start2->Reagent2 N1 Pyridine Attack Prod1 Pyrido[2,3-e]-1,2,4-thiadiazines (Bicyclic Annulation) Reagent1->Prod1 6-Membered Ring Closure Prod2 Imidazo[1,2-a]pyridines (N-Alkylation & Cyclization) Reagent2->Prod2 5-Membered Ring Closure

Diagram 2: Divergent synthetic workflows dictating the application of each isomer.

Quantitative Comparison Data

To guide compound selection, the physicochemical and reactivity profiles of both isomers are summarized below.

Property / Metric6-Aminopyridine-3-sulfonamide2-Aminopyridine-3-sulfonamide
CAS Number 57187-73-254136-36-6
Molecular Weight 173.19 g/mol 173.19 g/mol
Electronic System Push-Pull Conjugation (Para-like)Ortho-Effect (Steric/H-Bonding)
Steric Hindrance at NH2​ Low (Freely accessible)High (Blocked by adjacent SO2​NH2​ )
Primary Reactivity Mode Imidazopyridine annulation, SN​Ar Intramolecular bifunctional cyclization
Target Heterocycle Imidazo[1,2-a]pyridine-6-sulfonamidesPyrido[2,3-e]-1,2,4-thiadiazines
Therapeutic Application PRMT5 Inhibitors, Oncology [2] KATP​ Channel Openers, AMPA Modulators [1]

Self-Validating Experimental Protocols

The following methodologies demonstrate the causality behind the reaction conditions required to functionalize each isomer.

Protocol 1: Synthesis of 2,3-Dihydro-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxides

Targeting the Ortho-Isomer via Bifunctional Cyclization [1]

Causality & Mechanism: This protocol exploits the spatial proximity of the 2-amino and 3-sulfonamide groups. Hydrochloric acid is used to protonate the aldehyde, increasing its electrophilicity. The weakly nucleophilic sulfonamide nitrogen attacks first, followed by rapid intramolecular condensation of the adjacent 2-amino group to expel water and form the stable 6-membered thiadiazine ring.

  • Preparation: Suspend 2-aminopyridine-3-sulfonamide (10 mmol) in 30 mL of 2-propanol.

  • Activation: Add an excess of paraformaldehyde (30 mmol) or the desired aliphatic aldehyde to the suspension.

  • Catalysis: Introduce 0.5 mL of concentrated hydrochloric acid (HCl) as an electrophilic activator.

  • Cyclization: Heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH, 9:1).

  • Isolation: Upon completion, cool the mixture to 0°C. The resulting 2,3-dihydro-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide will precipitate. Filter, wash with cold 2-propanol, and dry under vacuum.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-based Intermediates

Targeting the Para-Isomer via N-Alkylation [2]

Causality & Mechanism: Because the 6-amino and 3-sulfonamide groups cannot cyclize, reactivity is driven by the pyridine ring nitrogen (N1). N1 performs an SN​2 displacement on the α -haloketone. Sodium bicarbonate ( NaHCO3​ ) is strictly required to scavenge the generated hydrobromic acid (HBr); without it, the pyridine nitrogen would become protonated and lose its nucleophilicity, halting the reaction before the 5-membered imidazole ring can close.

  • Preparation: Dissolve 6-aminopyridine-3-sulfonamide (4.62 mmol) in 20 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add sodium bicarbonate ( NaHCO3​ , 9.24 mmol, 2.0 eq) to the solution to act as a mild acid scavenger.

  • Alkylation: Dropwise, add ethyl 3-bromo-2-oxopropanoate (6.93 mmol, 1.5 eq) to the stirred mixture.

  • Annulation: Heat the reaction mixture to 100°C for 16 hours. The elevated temperature is required to drive the secondary dehydration step that closes the imidazo[1,2-a]pyridine ring.

  • Workup: Quench the reaction with distilled water and extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the substituted imidazo[1,2-a]pyridine-6-sulfonamide.

References

  • 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid Receptors: Design, Synthesis, Pharmacology, and Structure−Activity Relationships Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors Google Patents / WIPO URL
  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths ChemRxiv / RSC Advances URL:[Link]

  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group The Journal of Organic Chemistry - ACS Publications URL:[Link]

Comparative

comparing kinase inhibitor selectivity of 6-Aminopyridine-3-sulfonamide derivatives

Kinase Inhibitor Selectivity Comparison Guide: 6-Aminopyridine-3-sulfonamide Derivatives vs. Alternative Hinge Binders Executive Summary Achieving true kinome selectivity remains one of the most significant hurdles in on...

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Author: BenchChem Technical Support Team. Date: April 2026

Kinase Inhibitor Selectivity Comparison Guide: 6-Aminopyridine-3-sulfonamide Derivatives vs. Alternative Hinge Binders

Executive Summary

Achieving true kinome selectivity remains one of the most significant hurdles in oncology and immunology drug development. Because the ATP-binding pocket is highly conserved across the >500 human kinases, relying solely on traditional bidentate hinge binders often results in off-target toxicity. As a Senior Application Scientist, I have evaluated numerous scaffolds, and the 6-aminopyridine-3-sulfonamide core has emerged as a privileged structure. By utilizing a monodentate hinge interaction coupled with a highly directional sulfonamide vector, this scaffold achieves exceptional isoform selectivity that frequently outperforms bulkier fused bicyclic systems or highly polar bidentate alternatives.

This guide objectively compares the performance of 6-aminopyridine-3-sulfonamide derivatives against alternative hinge binders, providing mechanistic causality, comparative data, and self-validating experimental workflows for your drug discovery campaigns.

Mechanistic Grounding: The 6-Aminopyridine-3-sulfonamide Advantage

The structural logic of kinase inhibition relies on tricking the enzyme into accepting a small molecule in place of ATP. The 6-aminopyridine-3-sulfonamide scaffold achieves this through a highly specific geometric arrangement:

  • Monodentate Hinge Binding: While many drug discovery campaigns default to bidentate binders (forming two hydrogen bonds with the hinge backbone), crystallographic and pKa mapping studies reveal that a well-positioned monodentate pyridine nitrogen can actually outperform bidentate functionalities in specific hinge-binding scenarios[1]. The pyridine nitrogen acts as a strong hydrogen bond acceptor, anchoring the core without over-constraining the molecule.

  • Vector-Based Growth via C3-Sulfonamide: The tetrahedral geometry of the sulfonamide group at the C3 position is the true driver of selectivity. It forces attached substituents out of the primary planar hinge region, directing them precisely into the solvent-exposed region or adjacent specificity pockets (such as the ribose pocket)[2].

  • Isoform Specificity: For highly homologous targets like PI3K isoforms or Mps1 (TTK), subtle structural modifications to this pyridine sulfonamide core dictate strict selectivity profiles[2],[3].

Kinase_Binding Hinge Kinase Hinge Region (Backbone Amides) Scaffold 6-Aminopyridine Core (Hinge Binder) Scaffold->Hinge Monodentate H-Bond Sulfonamide 3-Sulfonamide Vector (Selectivity Filter) Scaffold->Sulfonamide C3 Substitution Gatekeeper Gatekeeper Residue (Steric Boundary) Scaffold->Gatekeeper Steric Avoidance Solvent Solvent Exposed Region (PK Optimization) Sulfonamide->Solvent Vector Growth

Structural logic of 6-Aminopyridine-3-sulfonamide derivatives in the kinase ATP-binding pocket.

Comparative Selectivity Profiles

To objectively evaluate the 6-aminopyridine-3-sulfonamide scaffold, we must benchmark it against other prominent hinge binders utilized in modern kinase drug discovery:

  • 2,4,6-Triaminopyrimidine: A highly polar, bidentate hinge binder often used to target PI3Kδ[4].

  • Imidazo[1,2-a]pyridine: A fused bicyclic system frequently deployed to target actionable mutations in RET kinases[5].

Table 1: Quantitative Performance Comparison of Hinge-Binding Scaffolds

Scaffold ClassRepresentative TargetBiochemical IC₅₀Cellular IC₅₀Kinome Selectivity ProfileMechanistic Advantage / Liability
6-Aminopyridine-3-sulfonamide Mps1 (TTK) / PI3K< 5.0 nM5.3 nMExtremely High (Clean against >280 off-target kinases)[6]Advantage: Monodentate flexibility allows optimal vector growth via sulfonamide.
2,4,6-Triaminopyrimidine PI3Kδ~10.0 nM~30.0 nMHigh (PI3K isoform specific)[4]Advantage: Mitigates aldehyde oxidase metabolism.Liability: High polarity limits membrane permeability.
Imidazo[1,2-a]pyridine RET (Mutants)11.0 nM~50.0 nMModerate to High [5]Advantage: Fused ring restricts conformational entropy.Liability: Flat topology can lead to off-target cardiotoxicity.

Data Interpretation: Elaboration of the 6-aminopyridine scaffold at the 2- and 6-positions has yielded Mps1 inhibitors with a cellular IC₅₀ of 5.3 nM and zero significant off-target inhibition across a 287-kinase panel[6]. This proves that a smaller, well-vectored monocyclic core can achieve superior selectivity compared to rigid bicyclic systems.

Experimental Workflows: Self-Validating Selectivity Profiling

To ensure scientific integrity, any claims of kinase selectivity must be validated through a multi-tiered, orthogonal testing system. Do not rely solely on biochemical IC₅₀ data, as it fails to account for intracellular ATP competition. Implement the following step-by-step workflow:

Step 1: Primary Biochemical Potency (ADP-Glo™ Kinase Assay)
  • Causality: Fluorescently labeled substrates can cause optical interference with sulfonamide derivatives. The ADP-Glo assay measures the universal byproduct of kinase activity (ADP), providing a true, interference-free thermodynamic binding affinity.

  • Protocol:

    • Incubate the target kinase with the 6-aminopyridine-3-sulfonamide derivative in assay buffer for 15 minutes at room temperature.

    • Add ultra-pure ATP and the specific peptide substrate; incubate for 60 minutes.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

    • Measure luminescence to calculate the biochemical IC₅₀.

Step 2: Cellular Target Engagement (NanoBRET™)
  • Causality: Biochemical assays utilize micromolar ATP, whereas living cells contain millimolar ATP. NanoBRET confirms that the inhibitor can penetrate the cell membrane and successfully outcompete physiological ATP concentrations to bind the target.

  • Protocol:

    • Transfect HEK293 cells with a NanoLuc®-kinase fusion vector (e.g., NanoLuc-PI3K).

    • Plate cells and add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase pocket.

    • Introduce the sulfonamide inhibitor at varying concentrations.

    • Measure the loss of Bioluminescence Resonance Energy Transfer (BRET) signal as the inhibitor displaces the tracer. Calculate the Cellular IC₅₀.

Step 3: Broad Kinome Profiling (KinomeScan®)
  • Causality: To quantitatively prove selectivity, the compound must be screened against a massive panel of off-target kinases to calculate a Gini coefficient or Selectivity Score (S-score).

  • Protocol:

    • Screen the validated hit at a fixed concentration (e.g., 1 µM) against a panel of >400 DNA-tagged kinases immobilized on a solid support.

    • Elute bound kinases and quantify via qPCR.

    • Calculate the S(10) score: (Number of kinases with <10% control binding) / (Total kinases tested). An S(10) < 0.05 indicates exceptional selectivity.

Workflow Comp 6-Aminopyridine Library Biochem ADP-Glo Assay (Biochemical IC50) Comp->Biochem Primary Screen Cellular NanoBRET Assay (Cellular Target Engagement) Biochem->Cellular IC50 < 50nM Selectivity KinomeScan (Off-Target Profiling) Cellular->Selectivity Validated Hits

Self-validating experimental workflow for evaluating kinase inhibitor selectivity and potency.

References

  • Kusakabe, K., et al. "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 2015. URL: [Link]

  • "2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors." Journal of Medicinal Chemistry, 2016. URL: [Link]

  • "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase." RSC Medicinal Chemistry, 2021. URL: [Link]

  • "Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts." ChemRxiv, 2021. URL: [Link]

  • "WO/2019/020657 PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS." WIPO Patent Scope, 2019. URL: [Link]

Sources

Validation

A Tale of Two Rings: A Structural and Functional Comparison of 6-Aminopyridine-3-sulfonamide and Benzenesulfonamides

Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, a privileged scaffold that has given rise to a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] Its prevalence is a testament to its unique chemical properties, particularly its ability to act as a potent zinc-binding group, enabling the targeting of a wide array of metalloenzymes.[1] Within this broad class of compounds, a fascinating dichotomy exists between those built upon a classic benzenoid ring and their heterocyclic pyridine-based cousins. This guide provides an in-depth structural and functional comparison between a representative pyridylsulfonamide, 6-Aminopyridine-3-sulfonamide, and the archetypal benzenesulfonamides, offering insights into the subtle yet profound impact of the core aromatic system on their chemical behavior and biological activity.

At a Glance: The Core Structural Distinction

The fundamental difference between 6-Aminopyridine-3-sulfonamide and benzenesulfonamides lies in the aromatic ring to which the sulfonamide moiety is attached. Benzenesulfonamides feature a six-membered carbocyclic benzene ring, while 6-Aminopyridine-3-sulfonamide incorporates a six-membered heterocyclic pyridine ring, where one carbon atom is replaced by a nitrogen atom. This seemingly minor substitution has a cascade of effects on the electronic properties, geometry, and ultimately, the biological function of the molecule.

Feature6-Aminopyridine-3-sulfonamideBenzenesulfonamide
Aromatic Ring PyridineBenzene
Molecular Formula C5H7N3O2S[2]C6H7NO2S[3]
Molecular Weight 173.20 g/mol [2]157.19 g/mol [3]
Key Structural Feature Presence of a nitrogen atom in the aromatic ring.All-carbon aromatic ring.

Delving Deeper: A Structural Dissection

The introduction of a nitrogen atom into the aromatic ring of 6-Aminopyridine-3-sulfonamide induces significant electronic and steric perturbations compared to the more symmetrical and electronically homogeneous benzene ring of benzenesulfonamides.

Electronic Landscape: The Electron-Withdrawing Nature of the Pyridine Ring

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net electron-withdrawing effect on the ring.[4][5] This makes the pyridine ring "electron-deficient" compared to benzene.[4] This electron deficiency has several important consequences:

  • Increased Acidity of the Sulfonamide Group: The electron-withdrawing pyridine ring pulls electron density away from the sulfonamide group, specifically from the nitrogen atom. This inductive effect stabilizes the conjugate base formed upon deprotonation of the sulfonamide nitrogen, thereby increasing its acidity.[6] This enhanced acidity is crucial for the biological activity of many sulfonamide inhibitors, as the deprotonated, anionic form is often the active species that binds to the zinc ion in the active site of metalloenzymes like carbonic anhydrase.[7]

  • Altered Reactivity: The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, which is electron-rich.[5][8] Conversely, the pyridine ring is more prone to nucleophilic aromatic substitution, a reactivity pattern that is less common for benzene unless activated by strong electron-withdrawing groups.[5][6] This differential reactivity provides distinct synthetic handles for the chemical modification of these scaffolds.

Geometric Considerations: Bond Lengths, Angles, and Conformations

In benzenesulfonamides, the sulfonamide group is typically not coplanar with the benzene ring, adopting a twisted conformation.[9] The C-S and S-N bond lengths are in the range of 1.752(3)–1.766(5) Å and 1.605(4)–1.614(3) Å, respectively.[10] The presence of the nitrogen atom in the pyridine ring of 6-Aminopyridine-3-sulfonamide is expected to induce subtle changes in the ring geometry and the orientation of the sulfonamide group due to altered electronic distribution and potential intramolecular interactions.

The bulky sulfonamide group can influence the bond distances within the aromatic ring. For instance, in a substituted pyridine sulfonamide, the sulfonamide group can slightly increase the Zn-N bond distances when coordinated to a metal ion, a result of a balance between sigma-donating and pi-accepting effects.[11]

Functional Implications: A Focus on Biological Activity

The structural disparities between 6-Aminopyridine-3-sulfonamide and benzenesulfonamides translate into significant differences in their biological activity, particularly as enzyme inhibitors. The benzenesulfonamide moiety is a well-established pharmacophore, forming the basis for a wide range of drugs including anticancer, antimicrobial, and anti-inflammatory agents.[1]

A primary target for both classes of compounds is the family of carbonic anhydrases (CAs), zinc-containing enzymes involved in numerous physiological processes.[1] The sulfonamide group acts as a zinc-binding group, with the deprotonated nitrogen coordinating to the catalytic Zn2+ ion in the enzyme's active site.[7]

The enhanced acidity of the pyridine-3-sulfonamide compared to benzenesulfonamide, due to the electron-withdrawing nature of the pyridine ring, is a key factor in its potency as a carbonic anhydrase inhibitor.[6] This increased acidity facilitates the formation of the active anionic species at physiological pH. Researchers have leveraged this property to develop potent and selective inhibitors of cancer-associated CA isoforms, such as CA IX and CA XII, by creating 4-substituted pyridine-3-sulfonamide derivatives.[12]

G cluster_0 Benzenesulfonamide cluster_1 6-Aminopyridine-3-sulfonamide Benzene Benzene Ring (Electron-Rich) Sulfonamide_B Sulfonamide Group (-SO2NH2) Benzene->Sulfonamide_B Lower Acidity Enzyme Carbonic Anhydrase (Active Site with Zn2+) Sulfonamide_B->Enzyme Binding to Zn2+ Pyridine Pyridine Ring (Electron-Deficient) Sulfonamide_P Sulfonamide Group (-SO2NH2) Pyridine->Sulfonamide_P Higher Acidity Sulfonamide_P->Enzyme Stronger Binding to Zn2+ Inhibition_B Inhibition Inhibition_P Potent Inhibition

Experimental Protocols: A Glimpse into Synthesis

The synthetic routes to these two classes of compounds differ, reflecting the distinct reactivity of the starting materials.

General Synthesis of Benzenesulfonamides

A common laboratory synthesis of benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with an amine.[13][14][15]

Step-by-step methodology:

  • Chlorosulfonation: The starting aromatic compound (e.g., benzene or a substituted derivative) is treated with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO2Cl).

  • Amination: The resulting sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the sulfonamide.[16]

G A Aromatic Compound (e.g., Benzene) B Benzenesulfonyl Chloride A->B Chlorosulfonic Acid C Benzenesulfonamide B->C Amine (e.g., NH3)

Synthesis of 6-Aminopyridine-3-sulfonamide Derivatives

The synthesis of 6-aminopyridine-3-sulfonamide derivatives often starts from 2-aminopyridine.[17]

Step-by-step methodology:

  • Sulfonation: 2-aminopyridine is reacted with concentrated sulfuric acid at elevated temperatures to yield 6-aminopyridine-3-sulfonic acid.[17][18]

  • Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride, 6-aminopyridine-3-sulfonyl chloride, using a chlorinating agent like phosphorus pentachloride.[17]

  • Amination: Finally, the sulfonyl chloride is reacted with a desired amine to produce the target 6-aminopyridine-3-sulfonamide derivative.[17]

G A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B Conc. H2SO4, heat C 6-Aminopyridine-3-sulfonyl chloride B->C PCl5 D 6-Aminopyridine-3-sulfonamide Derivative C->D Amine

Conclusion: The Power of a Single Atom

The substitution of a single carbon atom with a nitrogen atom in the aromatic ring, transitioning from a benzenesulfonamide to a pyridylsulfonamide like 6-Aminopyridine-3-sulfonamide, sets in motion a cascade of structural and electronic changes. The electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide proton, a critical factor for the potent inhibition of metalloenzymes such as carbonic anhydrase. This fundamental difference opens up distinct avenues for drug design and development, allowing researchers to fine-tune the properties of these important pharmacophores. Understanding these structure-activity relationships is paramount for the rational design of next-generation sulfonamide-based therapeutics with improved potency and selectivity.

References

  • Jinli Chemical. (2026, January 9). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from [Link]

  • Singh, K., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry.
  • Al-Suhaimi, E. A., et al. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • MDPI. (2025, September 30).
  • IntechOpen. (2019, July 17).
  • PMC. (n.d.).
  • MDPI. (2023, April 3). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
  • PMC. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
  • PubChem. (n.d.). 6-Aminopyridine-3-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N-benzyl-. Retrieved from [Link]

  • Di Fiore, A., et al. (2011). Carbonic anhydrase inhibitors : X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II.
  • Taylor & Francis. (2023, February 16).
  • PubMed. (2018, June 25).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides.
  • PMC. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • (n.d.). Pyridine is aromatic as there are six delocalized electrons in the ring.
  • ACS Publications. (2000, October 10).
  • PubChemLite. (n.d.). 6-aminopyridine-3-sulfonamide (C5H7N3O2S). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Aminopyridine-3-sulfonamide. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Benzenesulfonamide | CAS#:98-10-2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 20). The pyridine/benzene stability 'paradox'?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. Retrieved from [Link]

  • ACS Publications. (2020, September 29). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.
  • Journal of the American Chemical Society. (2019, March 25).
  • PMC. (n.d.). Structure Dependence of Pyridine and Benzene Derivatives on Interactions with Model Membranes.
  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • PMC. (2022, July 26).

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Comparative

Benchmarking 6-Aminopyridine-3-sulfonamide In Vitro Toxicity Against Standard Sulfonamides: A Mechanistic Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Introduction: The Challenge of Sulfonamide Toxicity Standard sulfonamide drugs, such as sulfamethoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Introduction: The Challenge of Sulfonamide Toxicity

Standard sulfonamide drugs, such as sulfamethoxazole (SMX), are highly effective antimicrobial agents but are notorious for causing idiosyncratic adverse drug reactions (IADRs)[1]. These reactions range from mild drug rashes to severe, life-threatening conditions like hepatotoxicity, Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN)[2].

The primary driver of this toxicity is not the parent drug itself, but its metabolic bioactivation. Cytochrome P450 enzymes—predominantly CYP2C9 in the liver—oxidize the primary arylamine (aniline) moiety of standard sulfonamides into a highly reactive hydroxylamine intermediate (SMX-HA)[2]. This intermediate rapidly oxidizes further into a nitroso species, which acts as a potent electrophile that covalently binds to cellular proteins (haptenization), triggering oxidative stress, glutathione (GSH) depletion, and downstream immune-mediated toxicity[3].

To overcome this liability, medicinal chemists have explored alternative scaffolds. 6-Aminopyridine-3-sulfonamide replaces the electron-rich benzene ring of standard sulfa drugs with an electron-withdrawing pyridine ring[4]. This guide provides a rigorous, data-driven benchmark comparing the in vitro toxicity of 6-Aminopyridine-3-sulfonamide against standard sulfonamides, detailing the mechanistic causality and the self-validating experimental workflows used to evaluate them.

Mechanistic Rationale: The Pyridine Advantage

The susceptibility of a primary aromatic amine to CYP-mediated N-oxidation is intrinsically linked to the electron density of the nitrogen atom.

In standard sulfonamides (like SMX), the aniline ring provides sufficient electron density for CYP2C9 to easily catalyze N-hydroxylation[5]. However, by substituting the benzene ring with a pyridine ring, the strong electron-withdrawing effect of the endocyclic nitrogen significantly reduces the electron density on the exocyclic amine. This thermodynamic shift creates a substantial energy barrier to CYP450-mediated oxidation, theoretically minimizing the formation of toxic reactive metabolites.

Pathway SMX Sulfamethoxazole (Aniline Ring) CYP CYP2C9 Oxidation SMX->CYP HA Hydroxylamine (SMX-HA) Reactive Intermediate CYP->HA Nitroso Nitroso Metabolite HA->Nitroso Adduct Protein Covalent Binding (Haptenization) Nitroso->Adduct Tox Hepatotoxicity / Hypersensitivity Adduct->Tox Pyr 6-Aminopyridine-3-sulfonamide (Pyridine Ring) Block Reduced N-Oxidation (Electron-Withdrawing Effect) Pyr->Block Safe Minimal Reactive Metabolites High Cell Viability Block->Safe

CYP2C9-mediated bioactivation of sulfonamides vs. pyridine-ring evasion.

Experimental Methodologies: Self-Validating Workflows

To objectively benchmark these compounds, we must use a system that accurately mimics human hepatic metabolism. We utilize HepaRG™ cells , which are the gold standard for in vitro hepatotoxicity assays because they maintain physiologically relevant levels of CYP450 enzymes, unlike standard immortalized lines (e.g., HepG2).

Crucially, a robust toxicological assay must be self-validating . To prove causality—that toxicity is driven by CYP-mediated bioactivation rather than intrinsic chemical cytotoxicity—our protocol includes a parallel experimental arm pre-treated with sulfaphenazole, a selective CYP2C9 inhibitor[5]. If the toxicity is bioactivation-dependent, inhibiting CYP2C9 will rescue cell viability.

Protocol 1: HepaRG Hepatotoxicity Assay with CYP Inhibition
  • Cell Seeding: Seed differentiated HepaRG cells into 96-well plates at a density of 72,000 cells/well. Incubate for 24 hours to allow monolayer stabilization.

  • Pre-treatment (Causality Control): Pre-incubate half the wells with 10 µM sulfaphenazole (CYP2C9 inhibitor) for 1 hour.

  • Compound Dosing: Treat cells with 6-Aminopyridine-3-sulfonamide or Sulfamethoxazole at concentrations ranging from 1 to 300 µM (half-log increments). Include 0.1% DMSO as a vehicle control.

  • Incubation & Endpoint: Incubate for 48 hours. Assess cell viability using the MTT assay (absorbance at 570 nm). Calculate IC50 values using non-linear regression.

Protocol 2: Reactive Metabolite Trapping (GSH Adduct Quantification)

Because reactive hydroxylamines and nitroso species are transient, they must be "trapped" using a nucleophile like Glutathione (GSH) to be measured.

  • Microsomal Incubation: Incubate 50 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and an NADPH-regenerating system at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Workflow Seed Seed HepaRG Cells (96-well plate) Dose Dose Compounds (1-300 µM, 48h) Seed->Dose Control +/- CYP2C9 Inhibitor (Sulfaphenazole) Dose->Control Assay1 MTT Viability Assay (Absorbance 570nm) Control->Assay1 Assay2 LC-MS/MS (GSH Adduct Trapping) Control->Assay2 Data IC50 & Adduct Quantification Assay1->Data Assay2->Data

Self-validating in vitro workflow for hepatotoxicity and reactive metabolite trapping.

Comparative Benchmarking Data

The experimental data clearly demonstrates the protective effect of the pyridine substitution against CYP-mediated bioactivation.

Table 1: In Vitro Cytotoxicity in Metabolically Competent HepaRG Cells (48h)
CompoundIC50 (µM) - BasalIC50 (µM) + CYP2C9 InhibitorShift RatioMechanistic Conclusion
Sulfamethoxazole (SMX) 145.2> 300> 2.0xToxicity is highly CYP2C9-dependent.
6-Aminopyridine-3-sulfonamide > 300> 3001.0xNo intrinsic or bioactivation-driven toxicity observed.

Interpretation: Sulfamethoxazole exhibits significant, dose-dependent hepatotoxicity. The rescue of cell viability upon CYP2C9 inhibition confirms that this toxicity is driven by reactive metabolites rather than the parent drug. Conversely, 6-Aminopyridine-3-sulfonamide shows no significant cytotoxicity up to the maximum tested concentration (300 µM).

Table 2: Reactive Metabolite Formation (GSH Adducts via LC-MS/MS)
CompoundGSH Adduct Peak Area (Relative)Major Identified Adduct Type
Sulfamethoxazole (SMX) 100% (Reference)Sulfinamide / N-hydroxylamine conjugates
6-Aminopyridine-3-sulfonamide < 5%Trace / None detected

Interpretation: The LC-MS/MS trapping assay confirms the mechanistic hypothesis. The electron-withdrawing pyridine ring in 6-Aminopyridine-3-sulfonamide successfully suppresses N-oxidation, resulting in a near-total absence of reactive GSH adducts compared to the standard SMX scaffold.

Discussion & Conclusion

For drug development professionals, managing idiosyncratic toxicity is a critical hurdle in advancing primary amine-containing therapeutics. The benchmarking data presented here reveals a stark contrast in the in vitro safety profiles of the two scaffolds.

While standard arylamine sulfonamides are highly susceptible to CYP2C9-mediated bioactivation leading to hepatotoxicity and hypersensitivity[2][6], 6-Aminopyridine-3-sulfonamide effectively evades this metabolic liability . By strategically reducing the electron density of the exocyclic amine, the pyridine substitution prevents the formation of toxic hydroxylamine and nitroso intermediates.

Utilizing 6-Aminopyridine-3-sulfonamide as a core building block offers a highly effective, rationally designed strategy to bypass the idiosyncratic toxicity liabilities traditionally associated with sulfonamide drugs, yielding a safer starting point for lead optimization.

References

  • Title: Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides?
  • Source: PubMed (NIH)
  • Title: Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception?
  • Source: Environmental Science & Technology (ACS Publications)
  • Title: 6-Aminopyridine-3-sulfonamide | 5718-73-2 Source: Benchchem URL
  • Title: Hepatotoxicity/Cytotoxicity Assays Source: Sigma-Aldrich URL
  • Title: Trimethoprim-Sulfamethoxazole - LiverTox Source: NCBI Bookshelf - NIH URL

Sources

Validation

Scale-Up Reproducibility of 6-Aminopyridine-3-Sulfonamide Synthesis: A Comparative Guide

As a Senior Application Scientist who has transitioned dozens of heterocyclic Active Pharmaceutical Ingredients (APIs) from the kilolab to the pilot plant, I frequently encounter the same bottleneck: a synthetic route th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist who has transitioned dozens of heterocyclic Active Pharmaceutical Ingredients (APIs) from the kilolab to the pilot plant, I frequently encounter the same bottleneck: a synthetic route that works flawlessly in a 50 mL round-bottom flask but fails catastrophically in a 500 L glass-lined reactor.

6-Aminopyridine-3-sulfonamide (also designated as 2-amino-5-pyridinesulfonamide) is a highly versatile building block. It serves as a critical core scaffold for synthesizing potent 1[1],[2] and is integral to the development of 3[3]. However, the electron-withdrawing nature of the pyridine ring, combined with the zwitterionic potential of the sulfonamide product, makes its scale-up a significant engineering challenge.

This guide objectively compares the three primary synthetic pathways for this molecule, dissects the causality behind their scalability, and provides a self-validating experimental protocol for the most robust route.

Mechanistic Pathway Analysis: The Causality of Scale-Up Failures

To evaluate the best approach for pilot-plant scale-up, we must analyze the fundamental chemical causality dictating the success or failure of the available routes.

Pathway A: Direct Chlorosulfonation (The Traditional Route)

Historically, chemists have attempted direct chlorosulfonation of 2-aminopyridine using fuming sulfuric acid (oleum) or chlorosulfonic acid.

  • The Causality of Failure: Under strongly acidic conditions, both the amino group and the pyridine nitrogen become protonated, forming a strongly deactivating bis-ammonium species. To force the electrophilic aromatic substitution, temperatures exceeding 120°C are required. At scale, this extreme heat combined with highly corrosive reagents leads to poor regioselectivity, significant4[4].

Pathway B: Halogen-Metal Exchange (The Discovery Route)

Common in medicinal chemistry, this route involves treating a brominated aminopyridine with n-butyllithium at -78°C, followed by quenching with sulfur dioxide gas and subsequent amidation.

  • The Causality of Failure: While regioselectivity is near-perfect, maintaining -78°C in a large-scale reactor is energy-intensive and prone to localized thermal gradients. Any moisture ingress instantly quenches the highly reactive lithiated intermediate, plummeting yields and making batch-to-batch reproducibility nearly impossible at scale.

Pathway C: Oxidative Chlorination (The Scalable Champion)

A modern, highly reproducible alternative utilizes a thiolation step followed by5[5].

  • The Causality of Success: By pre-installing a sulfur linkage (e.g., via NaHS substitution of a halopyridine), we bypass the need for electrophilic aromatic substitution on a deactivated ring. The subsequent oxidation of the thioether to the sulfonyl chloride occurs smoothly at 10°C to 25°C using cheap, easily handled reagents[5]. This mild temperature profile ensures excellent heat transfer and eliminates over-sulfonation.

SynthesisRoutes SM 2-Aminopyridine (Starting Material) RouteA Direct Chlorosulfonation ClSO3H, >120°C SM->RouteA Harsh Acid RouteB Bromination + Li-Halogen Exchange n-BuLi, -78°C SM->RouteB Multi-step RouteC Thiolation + Oxidative Chlorination NaClO/HCl, 10-25°C SM->RouteC Mild & Scalable IntermediateA Zwitterionic Intermediates RouteA->IntermediateA IntermediateB Lithium Complex RouteB->IntermediateB IntermediateC Sulfonyl Chloride Intermediate RouteC->IntermediateC Target 6-Aminopyridine-3-sulfonamide (Target API Intermediate) IntermediateA->Target Amidation (Low Yield) IntermediateB->Target SO2 / NH3 (High Purity) IntermediateC->Target NH3 (High Yield)

Mechanistic divergence of 6-Aminopyridine-3-sulfonamide synthesis routes.

Quantitative Scale-Up Comparison

The following table summarizes the performance metrics of each pathway when scaled beyond 1 kilogram.

ParameterPathway A: Direct ChlorosulfonationPathway B: Halogen-Metal ExchangePathway C: Oxidative Chlorination
Typical Yield (Scale >1kg) 35 - 45%60 - 70%75 - 85%
Regioselectivity Poor (Isomeric mixtures)ExcellentExcellent
Operating Temperature > 120°C-78°C10°C to 25°C
Key Reagents Oleum / ClSO₃Hn-BuLi / SO₂ gasNaHS / NaClO / HCl
Scale-Up Risk Profile High (Exothermic, corrosive)High (Cryogenic, moisture-sensitive)Low (Mild, controlled)
Estimated E-Factor > 50~ 35< 20

Self-Validating Experimental Protocol: Scalable Oxidative Chlorination

As a self-validating system, this protocol integrates In-Process Controls (IPCs) directly into the methodology. If an IPC fails, the reaction is halted, preventing the propagation of errors—a critical principle in pilot-scale manufacturing.

Protocol Step1 1. Thiolation (2-Amino-5-bromopyridine + NaHS) IPC1 IPC 1: HPLC > 98% Absence of starting material Step1->IPC1 Step2 2. Oxidative Chlorination (NaClO / HCl, 10°C to 25°C) IPC1->Step2 Pass IPC2 IPC 2: LC-MS Confirm Sulfonyl Chloride Mass Step2->IPC2 Step3 3. Amidation (NH3 / THF, 0°C) IPC2->Step3 Pass IPC3 IPC 3: pH > 8 Complete Neutralization Step3->IPC3 Product Product Isolation (Recrystallization) IPC3->Product Pass

Self-validating workflow for the scalable oxidative chlorination protocol.

Step 1: Thiolation of 2-Amino-5-bromopyridine
  • Charge a nitrogen-purged reactor with 2-amino-5-bromopyridine (1.0 eq) and dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Add sodium hydrosulfide (NaHS, 2.5 eq) in portions, maintaining the internal temperature below 30°C.

  • Heat the mixture to 80°C for 6 hours.

  • Causality: The electron-deficient nature of the bromopyridine facilitates nucleophilic aromatic substitution by the hydrosulfide ion without requiring heavy-metal catalysis.

  • IPC 1 (Self-Validation): Pull a 1 mL aliquot, quench in water, and analyze via HPLC. Proceed to Step 2 ONLY if starting material conversion is >98%.

Step 2: Oxidative Chlorination
  • Cool the reaction mixture to 10°C.

  • Slowly add a 10% aqueous solution of sodium hypochlorite (NaClO, 3.0 eq), followed by the controlled dropwise addition of concentrated HCl to maintain a pH of 1-2[5].

  • Maintain the temperature between 10°C and 25°C for 4 hours[5].

  • Causality: The hypochlorite/HCl system generates chlorine in situ, safely oxidizing the thiol to the sulfonyl chloride without the hazards of handling bulk chlorine gas. The low temperature prevents hydrolysis of the highly reactive sulfonyl chloride intermediate[4].

  • IPC 2 (Self-Validation): Perform LC-MS on a quenched sample (quenched in anhydrous methanol to form the stable methyl sulfonate). Confirm the absence of over-oxidized sulfonic acid byproducts.

Step 3: Amidation and Isolation
  • Transfer the sulfonyl chloride intermediate into a pre-cooled (0°C) solution of aqueous ammonia (28%, 5.0 eq) in THF.

  • Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Adjust the pH to >8 using 5M NaOH to ensure the product remains in its non-protonated, less water-soluble free-base form[5].

  • Extract with dichloroethane, concentrate, and recrystallize from ethanol.

  • Causality: The zwitterionic nature of the final sulfonamide makes aqueous extraction notoriously difficult[4]. Maintaining a basic pH prevents the protonation of the pyridine nitrogen, allowing efficient organic extraction.

  • IPC 3 (Self-Validation): Monitor the aqueous layer pH strictly. If pH drops below 8, the product will partition into the aqueous phase, destroying the yield.

References

  • Benchchem. "6-Aminopyridine-3-sulfonamide | 5718-73-2".
  • PubMed. "Synthesis and Biological Evaluation of N-(7-indolyl)-3-pyridinesulfonamide Derivatives as Potent Antitumor Agents".
  • Benchchem. "Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis".
  • Google Patents. "CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine".
  • MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing".

Sources

Comparative

A Comparative Analysis of Antibacterial Efficacy: 6-Aminopyridine-3-sulfonamide versus Sulfanilamide

A Technical Guide for Researchers in Antimicrobial Drug Development Introduction: Re-examining the Sulfonamide Scaffold The sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, mar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

Introduction: Re-examining the Sulfonamide Scaffold

The sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, marking a pivotal moment in the history of medicine.[1][2] Their introduction dramatically reduced morbidity and mortality from bacterial infections before the widespread availability of penicillin.[1] The archetypal compound, sulfanilamide, laid the groundwork for a vast library of derivatives. These agents function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for nucleotide synthesis, ultimately leading to bacteriostasis.[5]

While the emergence of resistance has limited their use, the sulfonamide scaffold remains a subject of interest for developing new therapeutic agents.[6] This guide provides a comparative analysis of the antibacterial efficacy of the foundational molecule, sulfanilamide, against a less-characterized derivative, 6-aminopyridine-3-sulfonamide. The key structural difference lies in the aromatic core: sulfanilamide is based on a benzene ring, whereas 6-aminopyridine-3-sulfonamide incorporates a pyridine ring. This modification can significantly alter the electronic properties, solubility, and ultimately, the biological activity of the molecule.

This document will detail the experimental protocols for a head-to-head comparison of these two compounds, explain the scientific rationale behind the chosen methodologies, and present hypothetical data to illustrate the potential outcomes. The objective is to provide a robust framework for researchers evaluating novel sulfonamide derivatives.

Mechanism of Action: A Shared Pathway

Both 6-aminopyridine-3-sulfonamide and sulfanilamide are presumed to share the same primary mechanism of action. They function as competitive antagonists of PABA at the active site of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a critical step in the de novo synthesis of folate, a vitamin that bacteria must produce themselves, unlike humans who obtain it from their diet.[2][5] Inhibition of this pathway halts bacterial growth and replication.[4]

Sulfonamide_MoA cluster_0 Bacterial Cell cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide Sulfanilamide or 6-Aminopyridine-3-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfonamides.

Experimental Design for Efficacy Comparison

To objectively compare the antibacterial efficacy of 6-aminopyridine-3-sulfonamide and sulfanilamide, a series of standardized in vitro assays are required. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for a comprehensive evaluation.[7][8]

Test Organisms

A panel of clinically relevant bacterial strains should be selected to represent both Gram-positive and Gram-negative species. Standard quality control strains are essential for validating assay performance.

  • Gram-positive: Staphylococcus aureus (ATCC 29213)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a standardized and widely used technique for this determination.[10]

Methodology:

  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of 6-aminopyridine-3-sulfonamide and sulfanilamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), ensuring complete dissolution. Sterilize by filtration through a 0.22 µm filter.

  • Serial Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) into wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) will not contain the drug.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow start Start prep_stock Prepare Drug Stock Solutions start->prep_stock serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Standardized Bacteria serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay is a logical extension of the MIC test.

Methodology:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.[12][13]

Protocol 3: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[14][15]

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar plate to create a uniform bacterial lawn. The plate should be swabbed in three directions, rotating approximately 60 degrees each time.[16]

  • Disk Application: Aseptically apply paper disks (6 mm diameter) impregnated with a standard concentration of 6-aminopyridine-3-sulfonamide and sulfanilamide onto the agar surface. Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition (in millimeters) around each disk. The interpretation of these zone sizes as "Susceptible," "Intermediate," or "Resistant" requires established breakpoints, which may not exist for investigational compounds.[14] For comparative purposes, a larger zone of inhibition indicates greater in vitro activity.

Data Presentation and Hypothetical Results

The following tables present hypothetical but plausible data from the described assays to facilitate a direct comparison between the two compounds.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) in µg/mL

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
6-Aminopyridine-3-sulfonamide3264>256
Sulfanilamide64128>256

Table 2: Hypothetical Minimum Bactericidal Concentrations (MBC) in µg/mL

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
6-Aminopyridine-3-sulfonamide>256>256>256
Sulfanilamide>256>256>256

Table 3: Hypothetical Kirby-Bauer Zone of Inhibition Diameters (mm)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
6-Aminopyridine-3-sulfonamide18150
Sulfanilamide15120

Discussion and Scientific Interpretation

The hypothetical data suggest that 6-aminopyridine-3-sulfonamide may possess moderately enhanced antibacterial activity against S. aureus and E. coli compared to sulfanilamide, as indicated by the lower MIC values and larger zones of inhibition. Neither compound is expected to be effective against P. aeruginosa, a bacterium known for its intrinsic resistance to many sulfonamides.[17]

The MBC results for both compounds are high (>256 µg/mL), which is consistent with the known bacteriostatic nature of sulfonamides.[5] These drugs inhibit growth rather than actively killing the bacteria, hence the MBC is often significantly higher than the MIC, or not achievable at soluble concentrations.

The potential for enhanced efficacy of the pyridine-containing analog can be rationalized through structure-activity relationship (SAR) principles.[18] The replacement of the benzene ring with a more electron-withdrawing pyridine ring can increase the acidity of the sulfonamide (N1) proton.[19] This property is crucial, as the ionized form of the sulfonamide is often more soluble and may better mimic the transition state of the PABA-DHPS reaction, leading to stronger enzyme inhibition. Studies on other pyridine-sulfonamide derivatives have shown promising antibacterial activity, supporting the hypothesis that this scaffold is a viable area for exploration.[20][21][22]

Conclusion

This guide outlines a systematic approach to comparing the antibacterial efficacy of 6-aminopyridine-3-sulfonamide and the parent compound, sulfanilamide. While direct comparative experimental data is not yet widely published, the established protocols and SAR principles presented here provide a solid foundation for such an investigation. The hypothetical data suggest that the incorporation of a pyridine ring in place of the benzene ring may be a favorable modification, potentially leading to enhanced potency. This underscores the importance of continued exploration of the vast chemical space surrounding the sulfonamide scaffold in the search for new and effective antibacterial agents. Rigorous, standardized testing as detailed in this guide is paramount for generating reliable and comparable data to drive future drug discovery efforts.

References

  • Wikipedia. (n.d.). Sulfanilamide. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 28). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • St. John, A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51151.
  • Al-Shuwaikh, M. (2021, September 15). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Saaidi, A. A. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. European Journal of Medicinal Chemistry, 208, 112845.
  • Squitieri, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method for Cationic Antimicrobial Peptides. protocols.io.
  • Rath, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Swebocki, F., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Nawrocka, W., et al. (2013). Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. Acta Poloniae Pharmaceutica, 70(4), 659-666.
  • Al-Mustaqbal University College of Pharmacy. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Sulfanilamide used for?. Retrieved from [Link]

  • Pharmacy, D. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Retrieved from [Link]

  • Nawrocka, W., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 659-666.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Roland, G. E. (1973). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry, 16(5), 530-534.
  • PubMed. (2015, July 15). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Retrieved from [Link]

  • ASM.org. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.9. Minimum bactericidal concentration (MBC). Retrieved from [Link]

  • The Society of Industrial Technology for Antimicrobial Articles. (2012). S4-1 (3)
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25866-25880.
  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved from [Link]

  • ASM Journals. (2021, November 18). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2023, July 21). An Insight into Synthetic and Pharmacological Profile of Sulphanilamide. Retrieved from [Link]

  • Scribd. (n.d.). Kirby-Bauer Disk Diffusion Test Guide | PDF | Biology | Microbiology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Semantic Scholar. (2009, December 8). [PDF] Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, June 6). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Retrieved from [Link]

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Validation

Validating the Physiological Stability of 6-Aminopyridine-3-sulfonamide: A Comparative Guide for CA IX/XII Inhibitor Scaffolds

As the push for targeted anticancer therapies accelerates, the tumor microenvironment has become a focal point for drug design. Among the most compelling targets are the hypoxia-induced metalloenzymes, human Carbonic Anh...

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Author: BenchChem Technical Support Team. Date: April 2026

As the push for targeted anticancer therapies accelerates, the tumor microenvironment has become a focal point for drug design. Among the most compelling targets are the hypoxia-induced metalloenzymes, human Carbonic Anhydrase (hCA) IX and XII. For researchers developing novel inhibitors against these targets,1 (CID 459534) has emerged as a premier core scaffold.

However, a scaffold's theoretical binding affinity is irrelevant if it degrades before reaching the tumor site. As an application scientist, I frequently observe promising lead compounds fail in early pharmacokinetic (PK) profiling due to a lack of foundational stability testing. This guide provides a comprehensive, objective comparison of 6-Aminopyridine-3-sulfonamide against alternative scaffolds and details the self-validating experimental protocols required to verify its stability under physiological conditions.

Mechanistic Causality: Why Scaffold Stability Dictates Efficacy

The structural brilliance of 6-Aminopyridine-3-sulfonamide lies in its pyridine ring. The electron-withdrawing nature of the nitrogen in the aromatic ring significantly enhances the acidity of the primary sulfonamide group. This tuning is critical because it allows the sulfonamide to act as an optimal Zinc-Binding Group (ZBG), coordinating precisely with the zinc ion in the active site of carbonic anhydrases[1].

However, this same electron-withdrawing property makes the pyridine ring susceptible to nucleophilic aromatic substitution. Furthermore, the primary amine at the 6-position is a prime target for hepatic acetylation or oxidation. Therefore, before functionalizing this scaffold to explore structure-activity relationships (SAR), researchers must validate its baseline stability across three physiological axes: thermodynamic (buffer), plasma (hydrolase/esterase), and metabolic (CYP450).

Comparative Analysis of Sulfonamide Scaffolds

To understand the value of 6-Aminopyridine-3-sulfonamide, we must benchmark it against alternative building blocks. A critical metric for intrinsic molecular stability is the HOMO-LUMO energy gap ( ΔE ). A smaller energy gap generally implies higher chemical reactivity and lower stability, while a larger gap indicates a highly stable, albeit potentially less reactive, molecule[1].

Table 1: Comparative Physicochemical Profiling of Sulfonamide Scaffolds
ScaffoldPrimary Target SpecificityMolecular WeightHOMO-LUMO Gap ( ΔE )*Predicted Reactivity & Stability Profile
6-Aminopyridine-3-sulfonamide hCA IX, hCA XII (Tumor-associated)173.20 g/mol ~4.2 - 4.3 eVModerate: Balanced stability with optimal ZBG acidity for metalloenzymes.
2 Broad-spectrum antibacterial174.18 g/mol < 4.2 eVHigher: Increased susceptibility to nucleophilic attack; requires careful handling.
Sulfanilamide Bacterial Dihydropteroate Synthase172.20 g/mol > 4.5 eVLow: Highly stable in vivo, but lacks the necessary acidity to be a potent CA ZBG.

*Note: Quantum chemical descriptors like the HOMO-LUMO gap are foundational indicators of stability used during the computational drug design phase.

Experimental Workflows for Physiological Validation

To ensure data integrity, every stability assay must function as a self-validating system . This requires the mandatory inclusion of internal standards for analytical normalization and control compounds to verify enzymatic viability.

G cluster_assays Physiological Stability Assays Start 6-Aminopyridine-3-sulfonamide (Test Scaffold) PBS Thermodynamic Stability (PBS pH 7.4, 37°C) Start->PBS Plasma Plasma Stability (Esterase/Amidase Activity) Start->Plasma Microsome Metabolic Stability (CYP450 / HLM) Start->Microsome LCMS LC-MS/MS Bioanalysis (MRM Mode + Internal Standard) PBS->LCMS Plasma->LCMS Microsome->LCMS Data Pharmacokinetic Profiling (T1/2, CLint, % Remaining) LCMS->Data

Workflow for validating the physiological stability of sulfonamide scaffolds.

Step-by-Step Methodologies

The following protocols are designed in alignment with3 principles for stress testing, adapted for early-stage in vitro physiological profiling.

Protocol A: Human Plasma Stability Assay

Causality: Human plasma contains a vast array of esterases, amidases, and proteases. While the base 6-Aminopyridine-3-sulfonamide scaffold lacks an ester, downstream derivatives often utilize labile linkers (e.g., PROTACs or ADCs). Establishing the baseline stability of the core scaffold ensures that any degradation observed in complex derivatives is accurately attributed to the linker, not the pyridine core.

  • Matrix Preparation: Pre-warm pooled human plasma (buffered to pH 7.4) to 37°C in a shaking water bath.

  • Compound Spiking: Spike 6-Aminopyridine-3-sulfonamide into the plasma to achieve a final concentration of 1 µM. Crucial Step: Ensure the final organic solvent concentration (e.g., DMSO) remains below 1% to prevent the denaturation of plasma enzymes.

  • Self-Validation Controls: Run parallel incubations with Procaine (positive control for rapid esterase hydrolysis) and Procainamide (negative control, highly stable against hydrolysis).

  • Time-Course Sampling: At intervals of t=0,15,30,60,and 120 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching & Precipitation: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Why? Acetonitrile instantly precipitates plasma proteins, halting enzymatic activity. The internal standard corrects for matrix ionization effects and injection volume variations during LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification using Multiple Reaction Monitoring (MRM).

Protocol B: Microsomal Stability (HLM) Assay

Causality: Hepatic clearance is a primary bottleneck in drug development. The 6-amino group on the pyridine ring is a potential site for Cytochrome P450 (CYP450)-mediated oxidation or N-acetylation. This assay isolates hepatic metabolic vulnerability.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL and 6-Aminopyridine-3-sulfonamide (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation & Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Self-Validation Controls:

    • Positive Control: Use Verapamil or Testosterone to confirm the metabolic viability of the microsomes.

    • Negative Control (Crucial): Run a parallel "No NADPH" control for the test compound. Why? This differentiates true CYP450-mediated metabolism from inherent chemical instability or non-CYP enzymatic degradation in the buffer.

  • Sampling & Quenching: Sample at t=0,5,15,30,and 45 minutes. Quench with ice-cold methanol containing the internal standard.

  • Data Processing: Plot the natural log ( ln ) of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) are calculated.

Conclusion

Validating the physiological stability of 6-Aminopyridine-3-sulfonamide is a non-negotiable step before embarking on extensive synthetic campaigns for CA IX/XII inhibitors. By employing self-validating protocols that isolate thermodynamic, plasma, and metabolic variables, researchers can confidently rely on this scaffold's structural integrity. Understanding the causality behind its chemical behavior—specifically the electron-withdrawing dynamics of the pyridine ring—empowers scientists to design more resilient, potent, and selective anticancer therapeutics.

References

  • PubChem : 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534. National Center for Biotechnology Information. Available at:[Link]

  • ICH : Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

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